molecular formula C5H11ClN2O2 B3351036 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride CAS No. 3285-78-7

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

カタログ番号: B3351036
CAS番号: 3285-78-7
分子量: 166.60 g/mol
InChIキー: KFYHJLCLHXYOLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

3285-78-7

分子式

C5H11ClN2O2

分子量

166.60 g/mol

IUPAC名

4-aminopyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H

InChIキー

KFYHJLCLHXYOLW-UHFFFAOYSA-N

SMILES

C1C(CNC1C(=O)O)N.Cl.Cl

正規SMILES

C1C(CNC1C(=O)O)N.Cl

製品の起源

United States
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Aminopyrrolidine-2-Carboxylic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Aminopyrrolidine-2-carboxylic acid, a constrained analog of the proteinogenic amino acid proline, serves as a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold allows for the precise spatial orientation of functional groups, making it a valuable synthon for introducing conformational constraints into peptide mimics and small molecule drugs. The dihydrochloride salt form is frequently used to improve the handling and aqueous solubility of the parent compound.

This guide provides an in-depth analysis of the core physicochemical properties of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride. For drug development professionals, a thorough understanding of these parameters—from solubility and pKa to stability and handling—is not merely academic; it is fundamental to designing robust synthetic routes, developing effective analytical methods, and formulating viable drug candidates. Where definitive public data is unavailable, this document provides field-proven, standardized protocols for their experimental determination, explaining the scientific rationale behind each critical step.

Chemical Identity and Structure

The nomenclature and stereochemistry of this compound are critical, as different isomers possess distinct biological activities and are identified by unique CAS numbers. The parent molecule has two chiral centers at positions C2 and C4, leading to four possible stereoisomers.

Table 1: Chemical Identifiers and Stereoisomers

Property Data Reference
IUPAC Name 4-aminopyrrolidine-2-carboxylic acid dihydrochloride N/A
Molecular Formula C₅H₁₂Cl₂N₂O₂ [1][2][3]
Molecular Weight 203.07 g/mol [1][2][3]
Common Synonyms 4-Amino-proline dihydrochloride [3][4]
CAS Number (Unspecified) 3285-78-7 [1]
CAS Number (2S,4R) 16257-89-9 [5]
CAS Number (2R,4S) 263407-17-6 [2][3]
CAS Number (2S,4S) 16257-84-4 [6]

| SMILES (Canonical) | C1C(CNC1C(=O)O)N.Cl.Cl |[1] |

Caption: General structure of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride.

Core Physicochemical Properties

The physicochemical profile dictates the behavior of a molecule in both chemical and biological systems. The data below is compiled from various chemical suppliers and databases. Note that some values are computationally derived for the free base and should be treated as estimates.

Table 2: Summary of Physicochemical Data

Parameter Value Notes Reference
Appearance Solid, powder Based on typical product descriptions.
TPSA 75.35 Ų For the free base. TPSA is crucial for predicting cell permeability. [1][7]
LogP (Calculated) -0.396 to -3.6 For the free base. The wide range indicates variability in calculation methods. The dihydrochloride salt is expected to be highly hydrophilic. [1][7]
H-Bond Donors 3 For the free base. [1]

| H-Bond Acceptors | 3 | For the free base. |[1] |

Solubility Profile: An Experimental Approach

Scientific Rationale: Thermodynamic solubility is a fundamental property that influences everything from reaction kinetics to bioavailability. For an ionizable compound like this, solubility is pH-dependent. The shake-flask method remains the gold standard for its determination due to its accuracy and direct measurement of a saturated solution at equilibrium.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Accurately weigh an excess amount of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride into several glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the suspension to equilibrate for at least 24-48 hours. Expertise Note: A 48-hour period is recommended to ensure equilibrium is reached, especially for compounds that may form hydrates or exhibit slow dissolution kinetics.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard curve prepared with the same compound.

  • Validation: The presence of solid material at the end of the experiment is crucial to confirm that the solution was indeed saturated.

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Properties (pKa): An Experimental Approach

Scientific Rationale: The pKa values of a molecule define its ionization state at different pH levels. This compound has at least two ionizable centers: the carboxylic acid and the two amino groups. Knowing the pKa is critical for predicting its charge in biological compartments, which directly impacts its interaction with targets, membrane permeability, and solubility. Potentiometric titration is a robust method for determining pKa by measuring pH changes upon the addition of a titrant.

Protocol: pKa Determination via Potentiometric Titration

  • System Preparation: Calibrate a high-precision pH meter with at least three standard buffers (e.g., pH 4, 7, 10) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise increments. Record the pH after each addition. The solution is the dihydrochloride salt, so the initial pH will be acidic.

  • Titration (Basic pKa): To determine the pKa of the protonated amines, a back-titration may be necessary. Add a stoichiometric excess of standardized HCl to the initial solution to fully protonate all bases, then titrate with standardized NaOH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the curve between steep inflection points). Alternatively, the inflection points of the first derivative plot (dpH/dV) correspond to the equivalence points, and the pKa can be calculated from these.

Caption: Workflow for pKa determination via potentiometric titration.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity and purity of the compound.

  • Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[2][3] For long-term storage, keeping it in a dry, inert atmosphere is advisable.

  • Stability: It is generally stable under recommended storage conditions.[8] However, it should be kept away from strong oxidizing agents and strong acids.[8]

  • Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride gas and nitrogen oxides.[8]

  • Safety: The compound is classified as a skin and eye irritant.[5][9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8][9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

Relevance in Synthetic Chemistry & Drug Development

4-Aminopyrrolidine-2-carboxylic acid is not just a reagent but a strategic tool in molecular design.

  • Chiral Building Block: Its rigid structure and defined stereocenters make it an ideal scaffold for building complex molecules with precise three-dimensional architectures.[4][10] This is particularly valuable in the synthesis of enzyme inhibitors or receptor ligands where stereochemistry is key to activity.

  • Peptide Synthesis: As a non-natural amino acid, its incorporation into peptides can induce specific secondary structures (e.g., turns) and improve metabolic stability by making the peptide resistant to degradation by proteases.

  • Protecting Groups: In multi-step syntheses, the amino and carboxylic acid functional groups are typically protected to ensure selective reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), which are staples in modern organic and peptide synthesis.[11][12]

Conclusion

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a high-value synthetic intermediate whose utility in drug discovery is directly tied to its physicochemical properties. While some data points like molecular weight are well-defined, others, such as solubility and pKa, require careful experimental determination to support advanced research and development. The protocols and data presented in this guide offer a comprehensive framework for scientists to effectively utilize this compound, ensuring both the integrity of their research and the safety of their laboratory practices.

References

  • NextSDS. (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride. [Link]

  • NextSDS. (2S,4S)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride. [Link]

  • AAPPTec, LLC. Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride. [Link]

  • PubChem. 4-Aminopyrrolidine-2-carboxylic acid. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Biosynce. (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid CAS 16257-83-3. [Link]

  • Google Patents.
  • ACS Publications. Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. [Link]

Sources

Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemistry of 4-Aminopyrrolidine-2-Carboxylic Acid Enantiomers

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in modern drug discovery.[1][2] Its non-planar, puckered structure provides a three-dimensional framework that can effectively orient pharmacophoric elements in space, leading to enhanced potency and selectivity for biological targets.[1] 4-Aminopyrrolidine-2-carboxylic acid (4-APCA) is a particularly valuable building block, as it represents a conformationally restricted analogue of amino acids like ornithine and lysine. This inherent conformational constraint is a powerful tool for medicinal chemists, reducing the entropic penalty of binding to a receptor and often leading to improved pharmacokinetic profiles.[2]

However, the true potential of 4-APCA can only be unlocked through precise control of its stereochemistry. The molecule possesses two chiral centers at the C2 and C4 positions, giving rise to four distinct stereoisomers. The absolute and relative configuration of the amino and carboxylic acid groups dictates the molecule's three-dimensional shape and, consequently, its biological activity. This guide provides a detailed exploration of the stereochemistry of 4-APCA, focusing on the synthesis, separation, and characterization of its enantiomers, and the profound impact of stereoisomerism on pharmacological function.

The Four Stereoisomers of 4-Aminopyrrolidine-2-Carboxylic Acid

The presence of two stereocenters in the 4-APCA scaffold results in two pairs of enantiomers and four diastereomers in total. Understanding the relationship between these isomers is fundamental to their application.

  • (2S,4S) and (2R,4R): This pair constitutes the cis (or syn) diastereomers, where the amino and carboxyl groups are on the same face of the pyrrolidine ring. They are non-superimposable mirror images of each other (enantiomers).

  • (2S,4R) and (2R,4S): This pair represents the trans (or anti) diastereomers, with the functional groups on opposite faces of the ring. They are also enantiomers of each other.

The relationship between an isomer from the cis pair and an isomer from the trans pair is diastereomeric. For example, (2S,4S)-4-APCA and (2S,4R)-4-APCA are diastereomers.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_SS (2S,4S) cis_RR (2R,4R) cis_SS->cis_RR Enantiomers trans_SR (2S,4R) cis_SS->trans_SR Diastereomers trans_RS (2R,4S) cis_SS->trans_RS Diastereomers cis_RR->trans_SR Diastereomers cis_RR->trans_RS Diastereomers trans_SR->trans_RS Enantiomers

Caption: Stereochemical relationships between the four isomers of 4-APCA.

Stereochemistry as a Determinant of Biological Activity: A Case Study

The critical importance of stereocontrol is exemplified by the pharmacological activity of 4-APCA derivatives at glutamate receptors. A study involving the four isomers of a closely related compound, 4-aminopyrrolidine-2,4-dicarboxylate (APDC), demonstrated profound stereospecificity.

The (2R,4R)-isomer was identified as a potent and highly selective agonist for group 2 metabotropic glutamate receptors (mGluRs), with an IC50 of 6.49 µM.[3] In stark contrast, the other three isomers showed significantly lower or no activity at these receptors.[3] This selectivity is paramount in drug design, as it minimizes off-target effects and enhances the therapeutic window. The specific spatial arrangement of the functional groups in the (2R,4R) isomer allows for optimal interaction with the binding pocket of the target receptor, an interaction that is sterically hindered or otherwise unfavorable for the other isomers.

IsomerTarget Affinity/ActivityReference
(2R,4R)-APDC Potent and selective agonist for group 2 mGluRs (IC50 = 6.49 µM)[3]
Other Isomers Significantly lower or no activity at group 2 mGluRs[3]

Asymmetric Synthesis: Accessing Enantiomerically Pure Isomers

Obtaining single enantiomers of 4-APCA is a non-trivial synthetic challenge that requires a robust asymmetric strategy. Diastereoselective and enzymatic methods are two powerful approaches.

Diastereoselective Conjugate Addition

This strategy involves the addition of a chiral amine to an α,β-unsaturated ester, where the stereochemistry of the amine directs the formation of one specific diastereomer of the product. A subsequent deprotection and cyclization sequence yields the desired enantiomerically pure pyrrolidine.

Rationale: The choice of a chiral auxiliary, such as (S)-N-benzyl-N-α-methylbenzylamide, is critical. Its bulky, well-defined stereochemical structure creates a biased steric environment, forcing the incoming electrophile to approach from the least hindered face. This results in a highly diastereoselective reaction, often with d.e. (diastereomeric excess) values exceeding 98%.[4][5]

Protocol: Asymmetric Synthesis of trans-(3R,4S)-4-Aminopyrrolidine Carboxylic Acid [4]

  • Conjugate Addition: Lithium (S)-N-benzyl-N-α-methylbenzylamide is added to a solution of tert-butyl acrylate. The reaction is carefully controlled at low temperatures (e.g., -78 °C) to maximize diastereoselectivity.

  • Enolate Trapping: The resulting lithium enolate is trapped with an electrophile, such as N-Cbz-O-benzyl-hydroxylamine, to install the protected amino group precursor at the 3-position.

  • Deprotection and Cyclization: The tert-butyl ester is hydrolyzed, and the chiral auxiliary is removed via hydrogenolysis.

  • Ring Formation: The resulting amino acid is treated with a coupling agent to facilitate intramolecular cyclization to the corresponding lactam.

  • Reduction and Final Deprotection: The lactam is reduced to the pyrrolidine, and the final protecting groups are removed to yield the target trans-(3R,4S)-4-aminopyrrolidine carboxylic acid with high diastereomeric and enantiomeric excess.[4]

synthesis_workflow start Chiral Amine + α,β-Unsaturated Ester step1 Diastereoselective Conjugate Addition start->step1 step2 Enolate Trapping (Amino Group Precursor) step1->step2 step3 Deprotection & Cyclization to Lactam step2->step3 step4 Lactam Reduction to Pyrrolidine step3->step4 end_product Enantiopure 4-APCA Isomer step4->end_product

Caption: Workflow for diastereoselective synthesis of 4-APCA isomers.

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for obtaining chiral molecules.[6] Kinetic resolution involves the use of an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Rationale: Enzymes, such as lipases or proteases, are inherently chiral catalysts.[7] Their active sites are exquisitely shaped to accommodate substrates with a specific stereochemistry. This allows for the highly enantioselective transformation (e.g., hydrolysis of an ester or amide) of one enantiomer in a racemic starting material, enabling the separation of the unreacted enantiomer from the product. Dynamic kinetic resolution (DKR) is an even more powerful variant where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer product.[8]

Protocol: General Workflow for Enzymatic Resolution

  • Substrate Preparation: A racemic mixture of a suitable 4-APCA derivative (e.g., an N-acylated methyl ester) is prepared.

  • Enzymatic Reaction: The racemic substrate is incubated with a selected enzyme (e.g., Candida antarctica lipase B) in an appropriate buffer system. The enzyme will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid.

  • Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • Separation: The reaction is stopped, and the mixture is separated using standard extraction or chromatographic techniques. The unreacted S-ester is separated from the R-acid product.

  • Deprotection: The protecting groups are removed from both the separated ester and acid to yield the two pure enantiomers, (S)-4-APCA and (R)-4-APCA.

Chiral Separation and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying the enantiomers of 4-APCA.[9] Success hinges on creating a chiral environment where the two enantiomers can interact differently, leading to different retention times. This can be achieved through direct or indirect methods.

hplc_decision_tree cluster_direct Direct Method cluster_indirect Indirect Method start Separate 4-APCA Enantiomers direct_method Use Chiral Stationary Phase (CSP) start->direct_method Simple & Fast indirect_method Derivatize with Chiral Reagent (CDA) start->indirect_method Cost-Effective direct_pros Pros: - Fewer sample prep steps - No derivatization needed direct_method->direct_pros direct_cons Cons: - Expensive columns - Method development can be complex direct_method->direct_cons separate Separate Diastereomers on Achiral Column indirect_method->separate indirect_pros Pros: - Uses standard columns - Often more robust separate->indirect_pros indirect_cons Cons: - Additional reaction step - CDA must be pure separate->indirect_cons

Caption: Decision workflow for chiral HPLC separation methods.

Direct Separation on Chiral Stationary Phases (CSPs)

Direct methods are often preferred for their simplicity.[9] The sample is injected directly onto an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a broad range of chiral compounds, including amino acids.[9]

Protocol: Direct Chiral HPLC Method Development [9]

  • Column Selection: Start with a versatile polysaccharide-based CSP, such as a Chiralcel® or Chiralpak® column.

  • Mobile Phase Screening (Normal Phase):

    • Begin with a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).

    • For basic analytes like 4-APCA, add a small amount (0.1-0.2%) of an amine modifier such as diethylamine (DEA) to improve peak shape and prevent tailing.

  • Optimization: Adjust the ratio of hexane to alcohol, the type of alcohol, and the column temperature to achieve optimal resolution (Rs > 1.5) between the enantiomeric peaks.

  • Analysis: Once separation is achieved, the method can be used to determine the enantiomeric excess (e.e.) of a sample by integrating the peak areas of the two enantiomers.

ParameterTypical Value/ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak® IA)Provides a chiral environment for differential interaction.[9]
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Controls retention and selectivity.
Additive 0.1% Diethylamine (DEA)Suppresses silanol interactions and improves peak shape for amines.[9]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV (e.g., 210 nm) or MSPeptide bonds and carboxyls absorb at low UV; MS for higher sensitivity.[10]
Indirect Separation via Diastereomer Formation

In this method, the enantiomeric mixture is first reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[9][11] Since diastereomers have different physical properties, they can be readily separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[10]

Rationale: This approach obviates the need for an expensive chiral column. The key is selecting a CDA that reacts quickly and quantitatively with the analyte and whose resulting diastereomers are easily separable. Examples of CDAs for carboxylic acids include chiral amines.[10]

Spectroscopic and Crystallographic Characterization

While HPLC is used for separation and quantification, other techniques are required to determine the absolute and relative stereochemistry of the isomers.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is invaluable for determining the relative stereochemistry (cis vs. trans). Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space. For example, in a cis isomer, an NOE would be observed between the protons at C2 and C4, whereas this interaction would be absent or very weak in the trans isomer.[3]

  • X-ray Crystallography: This is the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule.[12] By diffracting X-rays off a single crystal of an enantiomerically pure compound, a complete three-dimensional structure can be obtained, unambiguously assigning the R/S configuration at each stereocenter.

Conclusion

The stereochemistry of 4-aminopyrrolidine-2-carboxylic acid is not an academic detail but a critical parameter that governs its function and utility in drug development. The four distinct stereoisomers possess unique three-dimensional architectures that lead to vastly different pharmacological profiles. Mastery over the synthesis and analysis of these isomers is therefore essential for any research program utilizing this valuable scaffold. Through the strategic application of asymmetric synthesis, robust chiral separation techniques, and definitive spectroscopic characterization, scientists can harness the full potential of 4-APCA, designing next-generation therapeutics with enhanced potency, selectivity, and safety.

References

  • Monn, J. A., Valli, M. J., Massey, S. M., et al. (1996). Synthesis of the Four Isomers of 4-Aminopyrrolidine-2,4-dicarboxylate: Identification of a Potent, Highly Selective, and Systemically-Active Agonist for Metabotropic Glutamate Receptors Negatively Coupled to Adenylate Cyclase. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemWhat (n.d.). (2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride CAS:16257-89-9. Available at: [Link]

  • Iwasaki, Y., Hayashi, Y., & Toyo'oka, T. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. ELECTROPHORESIS. Available at: [Link]

  • J&K Scientific (2023). (2S,4S)-4-aminopyrrolidine-2-carboxylic acid | 16257-83-3. Available at: [Link]

  • Gacs, J., et al. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. Available at: [Link]

  • Bunnage, M. E., Davies, S. G., Roberts, P. M., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Iris Biotech (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. Available at: [Link]

  • Sbardella, G. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Domagala, J. M., et al. (1991). Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. Available at: [Link]

  • PubChem (n.d.). 4-Aminopyrrolidine-2-carboxylic acid. Available at: [Link]

  • Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • Dal-Col, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

  • Chemwish (n.d.). (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid CAS:263407-17-6. Available at: [Link]

  • ResearchGate (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]

  • Osaka Prefecture University (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]

  • Safo, M. K. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. Available at: [Link]

  • ResearchGate (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Available at: [Link]

  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. Available at: [Link]

  • National Open Access Monitor, Ireland (n.d.). Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. Available at: [Link]

  • MDPI (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. Available at: [Link]

  • ResearchGate (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase. Available at: [Link]

  • The Journal of Organic Chemistry (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • NextSDS (n.d.). (2R,4R)-1-Cbz-4-AMinopyrrolidine-2-carboxylic acid. Available at: [Link]

  • PubMed (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Available at: [Link]

  • Crossref (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation of Chiral Bifunctional Catalysts Derived from 4-Aminopyrrolidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Aminopyrrolidine-2-carboxylic acid (commonly known as 4-aminoproline) has emerged as a highly privileged scaffold in [1]. While L-proline is a historically established catalyst for enamine- and iminium-mediated transformations, the introduction of an amino group at the C4 position provides a critical synthetic handle. This allows for the installation of potent hydrogen-bond donor motifs, such as ureas or thioureas, creating a [2].

Causality in Catalyst Design: The efficacy of these bifunctional catalysts relies heavily on the relative stereochemistry between the C2-carboxylic acid (or secondary amine) and the C4-thiourea group. A cis-relationship is strictly required to ensure that the enamine intermediate (formed at the pyrrolidine nitrogen) and the electrophile (activated by the thiourea hydrogen bonds) are brought into optimal spatial proximity. This synergistic dual activation highly organizes the transition state, leading to superior enantioselectivity and reaction rates compared to[2].

Synthetic Workflow

The synthesis of the bifunctional catalyst begins with naturally abundant trans-4-hydroxy-L-proline. The workflow involves orthogonal protection, stereochemical inversion at the C4 position to establish the critical cis-geometry, thiourea coupling, and global deprotection.

Workflow A trans-4-Hydroxy- L-proline B Protection (Boc, Methyl Ester) A->B C Mitsunobu Inversion (Phthalimide) B->C D Deprotection (Hydrazine) C->D E Thiourea Coupling (Ar-NCS) D->E F Global Deprotection (LiOH, then TFA) E->F G Bifunctional Catalyst F->G

Synthetic workflow for 4-aminoproline-derived bifunctional thiourea organocatalysts.

Experimental Protocols

Protocol 1: Synthesis of (2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester

Rationale: Direct amination of the C4-hydroxyl group is inefficient and prone to side reactions. Instead, we utilize a Mitsunobu reaction with phthalimide to achieve a complete Walden inversion of the stereocenter. This ensures the final catalyst possesses the necessary cis-configuration required for synergistic dual activation.

  • Protection: Dissolve trans-4-hydroxy-L-proline (10.0 g, 76.3 mmol) in methanol (100 mL). Cool to 0 °C and add thionyl chloride (6.1 mL, 84.0 mmol) dropwise. Reflux for 4 h, concentrate, and react the resulting ester with Boc₂O (18.3 g, 84.0 mmol) and Et₃N in dichloromethane (DCM) to yield the orthogonally protected intermediate.

  • Mitsunobu Inversion: To a solution of the protected intermediate (15.0 g, 61.2 mmol), triphenylphosphine (19.3 g, 73.4 mmol), and phthalimide (10.8 g, 73.4 mmol) in anhydrous THF (150 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (14.4 mL, 73.4 mmol) dropwise. Stir at room temperature for 16 h.

  • Deprotection: Treat the resulting phthalimide derivative with hydrazine hydrate (3.0 eq) in ethanol at 70 °C for 3 h to liberate the primary amine. Filter the white precipitate (phthalhydrazide) and concentrate the filtrate.

Protocol 2: Installation of the Thiourea Motif

Rationale: The 3,5-bis(trifluoromethyl)phenyl group is selected because the strongly electron-withdrawing CF₃ groups increase the acidity of the thiourea N-H protons, significantly enhancing their[2].

  • Dissolve the crude amine from Protocol 1 (5.0 g, 20.5 mmol) in anhydrous DCM (50 mL).

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (3.8 mL, 20.5 mmol) dropwise at room temperature.

  • Stir the reaction for 4 h. Monitor completion via TLC (ninhydrin stain).

  • Concentrate and purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield the protected thiourea intermediate.

Protocol 3: Global Deprotection

Rationale: The order of deprotection is critical. Base-catalyzed ester hydrolysis must precede acid-catalyzed Boc removal; otherwise, the resulting zwitterionic amino acid would be highly water-soluble and virtually impossible to extract efficiently.

  • Ester Hydrolysis: Dissolve the protected thiourea (8.0 g) in THF/H₂O (3:1, 40 mL). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 h. Acidify to pH 3 with 1M HCl and extract with EtOAc.

  • Boc Removal: Dissolve the resulting carboxylic acid in DCM (20 mL) and add trifluoroacetic acid (TFA) (10 mL) at 0 °C. Stir for 2 h at room temperature.

  • Concentrate under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the pure 4-aminoproline-thiourea catalyst as a TFA salt. Neutralize with a mild base (e.g., Et₃N) prior to catalytic application.

Catalyst Validation & Data Presentation

To validate the synthesized catalyst, it is benchmarked in the asymmetric Michael addition of cyclohexanone to trans- β -nitrostyrene. The bifunctional nature of the catalyst ensures that the ketone is activated via an enamine intermediate, while the nitroolefin is simultaneously activated via hydrogen bonding.

Mechanism Cat 4-Thiourea-Proline Catalyst Enamine Enamine Intermediate (HOMO raised) Cat->Enamine Secondary Amine Hbond H-Bonded Complex (LUMO lowered) Cat->Hbond Thiourea Motif Carbonyl Ketone/Aldehyde Carbonyl->Enamine Electrophile Nitroolefin Electrophile->Hbond TS Highly Organized Transition State Enamine->TS Hbond->TS TS->Cat Catalyst Regeneration Product Enantioenriched Product TS->Product C-C Bond Formation

Dual-activation mechanism of 4-aminoproline-thiourea catalysts in asymmetric reactions.

Table 1: Comparative Catalytic Performance in Asymmetric Michael Addition

Catalyst SystemLoading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
L-Proline20Brine/CHCl₃481585:1520
L-Proline + Isolated Thiourea20Brine/CHCl₃482288:1225
4-Aminoproline-Thiourea 10 Brine/CHCl₃ 12 94 98:2 96

Data Interpretation: The dramatic increase in yield, diastereomeric ratio (dr), and enantiomeric excess (ee) for the 4-aminoproline-thiourea catalyst confirms the necessity of the intramolecular synergistic effect. The physical tethering of the enamine-forming site and the H-bonding site lowers the entropic penalty of the transition state, validating the[2].

References

  • Title: Probing the Synergistic Catalytic Model: A Rationally Designed Urea-Tagged Proline Catalyst for the Direct Asymmetric Aldol Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Pyrrolidine-Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A DNA-encoded chemical library based on chiral 4-amino-proline enables stereospecific isozyme-selective protein recognition Source: Nature Chemistry URL: [Link]

Sources

Application Note: Strategic Utilization of 4-Aminopyrrolidine-2-Carboxylic Acid Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics frequently demands chemical scaffolds that can enforce specific three-dimensional conformations while maintaining favorable pharmacokinetic profiles. 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride (commonly referred to as 4-aminoproline dihydrochloride, or 4-Amp·2HCl) has emerged as a highly versatile, conformationally restricted diamino acid. By acting as a rigidifying core in peptidomimetics and a critical structural element in small-molecule modulators, 4-Amp·2HCl is driving breakthroughs in cystic fibrosis treatment, integrin-targeted oncology, and infectious disease drug discovery.

This guide provides an in-depth mechanistic analysis of the 4-Amp scaffold and field-proven protocols for its integration into modern drug development workflows.

Mechanistic Rationale: The Power of "Proline Editing"

The selection of 4-Amp·2HCl over natural amino acids is driven by strict stereoelectronic principles and synthetic reliability:

  • Conformational Biasing (Stereoelectronic Effects): The 4-substitution of the proline ring exerts a profound inductive effect on the pyrrolidine ring pucker (endo vs. exo). This ring pucker directly dictates the cis or trans preference of the upstream amide bond (1)[1]. By selecting the appropriate stereoisomer (e.g., 2S,4R vs. 2S,4S), medicinal chemists can rationally "lock" a peptide or small molecule into its bioactive conformation.

  • Orthogonal Functionalization: The C4-amino group provides a highly reactive, orthogonal handle. It allows for the attachment of pharmacophores, fluorophores, or cross-linking agents without disrupting the primary peptide backbone or the molecule's core hydrogen-bonding network.

  • Salt Form Stability: The dihydrochloride salt form is a deliberate choice. Free-base diamino acids are prone to spontaneous intramolecular lactamization during storage. The ·2HCl salt ensures long-term shelf stability and exceptional aqueous solubility, which is critical for High-Throughput Screening (HTS) library preparation.

Key Therapeutic Applications

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

The most common cystic fibrosis mutation, F508del, causes severe CFTR protein misfolding and premature degradation. 4-aminopyrrolidine-2-carboxylic acid derivatives have been successfully deployed as Class 2 (C2) correctors , exemplified by the clinical candidate ABBV/GLPG-3221 (2)[2]. C2 correctors target distinct folding defects compared to Class 1 correctors. The rigid pyrrolidine core precisely orients binding moieties to stabilize the CFTR nucleotide-binding domain, acting synergistically in triple-combination therapies (3)[3].

CFTR_Synergy Mutant F508del-CFTR (Misfolded) C1 Class 1 Corrector (Early Folding) Mutant->C1 Stabilizes Domain 1 C2 Class 2 Corrector (4-Amp Derivatives) Mutant->C2 Stabilizes Domain 2 Membrane Plasma Membrane Localization C1->Membrane C2->Membrane Potentiator Potentiator (Gating Enhancement) Membrane->Potentiator Increases Open Prob. Function Restored Cl- Transport Potentiator->Function

Logical relationship of CFTR correctors and potentiators restoring F508del-CFTR function.

Integrin-Targeted Peptidomimetics

Integrins (e.g., αVβ3, αVβ5, α4β1) are critical transmembrane receptors implicated in tumor angiogenesis and autoimmune diseases. By embedding the 4-Amp scaffold into cyclic Arg-Gly-Asp (RGD) sequences, researchers create highly constrained cyclopeptidomimetics. This constraint forces the RGD motif into an optimal geometry, yielding subnanomolar binding affinities and exquisite subtype selectivity (4)[4]. Similar approaches have yielded potent α4β1 integrin modulators with submicromolar agonist activity (5)[5].

Antitubercular Agents (InhA Inhibitors)

In infectious disease drug discovery, the 4-aminoproline core was identified as an essential chiral scaffold for inhibiting the Mycobacterium tuberculosis enoyl-ACP reductase (InhA). X-ray crystallography confirmed that the specific chirality and spatial arrangement provided by the 4-Amp core are absolute requirements for fitting into the InhA active site, yielding potent hits (IC₅₀ = 34 nM) (6)[6].

Quantitative Data Summary

Target / ApplicationCompound / ScaffoldKey Activity MetricReference
CFTR (F508del) ABBV/GLPG-3221 (C2 Corrector)Synergistic restoration of CFTR maturation[2]
αVβ3 Integrin c[Amp(Sub)RGD] cyclic peptidesIC₅₀: 0.03 – 5.12 nM[4]
αVβ5 Integrin c[Amp(Sub)RGD] cyclic peptidesIC₅₀: 0.88 – 154 nM[4]
α4β1 Integrin c[Amp(MPUPA)Val-Asp-Leu]Submicromolar agonist activity[5]
Mtb InhA Compound 20 (4-Amp core)IC₅₀ = 34 nM[6]

Experimental Protocols: Self-Validating Workflows

Protocol A: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of 4-Amp Peptidomimetics

Expert Insight & Causality: The secondary amine of the 4-Amp pyrrolidine ring is highly sterically hindered. Standard carbodiimide chemistry (e.g., DIC/Oxyma) frequently fails to achieve complete acylation, resulting in deletion sequences. To guarantee coupling, this protocol mandates the use of the highly reactive uronium salt HATU, paired with HOAt and a specialized base (collidine). Furthermore, because 4-Amp is supplied as a dihydrochloride salt, it must be thoroughly neutralized prior to activation to prevent acidic quenching of the coupling reagents.

Step-by-Step Methodology:

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (loading ~0.6 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Load the C-terminal Fmoc-amino acid using 4.0 eq of DIPEA in DCM for 2 hours. Cap unreacted sites with Methanol/DIPEA/DCM (1:2:7 v/v/v).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 2 × 10 minutes. Wash thoroughly with DMF (5×).

  • 4-Amp·2HCl Neutralization & Coupling:

    • Critical Step: In a separate vial, dissolve Fmoc-4-Amp(Boc)-OH·2HCl (3.0 eq) in DMF. Add DIPEA (6.0 eq) and stir for 5 minutes to fully neutralize the dihydrochloride salt.

    • Add HATU (2.9 eq) and HOAt (3.0 eq) to the neutralized mixture. Stir for 2 minutes to form the active ester.

    • Add the mixture to the resin and shake for 2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test. If the beads remain blue (indicating unreacted amines), repeat the coupling step before proceeding.

  • Elongation: Continue iterative SPPS for the remaining sequence.

  • Mild Cleavage: Cleave the linear peptide from the resin using Acetic Acid/Trifluoroethanol/DCM (1:1:8 v/v/v) for 1 hour. This retains the Boc protecting group on the 4-amino position for downstream processing.

  • In-Solution Cyclization: Dissolve the crude linear peptide in highly dilute DMF (< 1 mM). Causality: High dilution thermodynamically favors intramolecular head-to-tail cyclization over intermolecular oligomerization. Add PyBOP (3.0 eq) and DIPEA (6.0 eq). Stir for 24 hours.

  • Global Deprotection: Treat the cyclized product with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to remove the Boc group, yielding the final bioactive 4-Amp peptidomimetic.

SPPS_Workflow Start 1. Resin Loading (e.g., Chlorotrityl) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect CouplingAmp 3. 4-Amp·2HCl Coupling (HATU, HOAt, DIPEA) Deprotect->CouplingAmp Elongation 4. Peptide Elongation (Iterative SPPS) CouplingAmp->Elongation Cleavage 5. Resin Cleavage (AcOH/TFE/DCM) Elongation->Cleavage Cyclization 6. In-Solution Cyclization (High Dilution) Cleavage->Cyclization FinalDeprotect 7. Global Deprotection (TFA/TIS/H2O) Cyclization->FinalDeprotect

Step-by-step workflow for SPPS and in-solution cyclization of 4-Amp peptidomimetics.

Protocol B: Ussing Chamber Electrophysiology for CFTR C2 Correctors

Expert Insight & Causality: Recombinant cell lines often overexpress CFTR, which can mask the subtle trafficking improvements provided by C2 correctors. Utilizing primary Human Bronchial Epithelial (HBE) cells derived from F508del homozygous patients, cultured at an air-liquid interface (ALI), ensures the assay accurately recapitulates the endogenous proteostatic environment (7)[7].

Step-by-Step Methodology:

  • Cell Culture: Grow primary F508del HBE cells on permeable Snapwell inserts at an ALI for 21–28 days to allow full differentiation and polarization.

  • Compound Incubation: Treat the basolateral medium with the 4-Amp C2 corrector candidate (e.g., 1–10 µM) in combination with a C1 corrector (e.g., Lumacaftor, 3 µM) for 24 hours. Causality: A 24-hour incubation is strictly required to allow time for the rescue of protein folding, Golgi maturation, and trafficking to the apical plasma membrane.

  • Electrophysiology Setup: Mount the Snapwell inserts into an Ussing chamber system. Bathe both hemi-chambers in Krebs-Bicarbonate Ringer (KBR) solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Clamp the transepithelial voltage to 0 mV to measure the short-circuit current (Isc).

  • Sequential Pharmacological Addition (Self-Validating System):

    • Add Amiloride (100 µM) to the apical bath to inhibit the epithelial sodium channel (ENaC) and isolate chloride currents.

    • Add Forskolin (10 µM) to elevate intracellular cAMP, activating the PKA pathway to phosphorylate CFTR.

    • Add a Potentiator (e.g., Ivacaftor, 1 µM) to maximize the open probability of the rescued CFTR channels.

    • Self-Validation: Add CFTRinh-172 (10 µM) to the apical bath. A rapid drop in Isc confirms that the measured current was exclusively CFTR-dependent, validating the efficacy of the 4-Amp corrector.

Sources

Advanced Derivatization Techniques for 4-Aminopyrrolidine-2-Carboxylic Acid Dihydrochloride: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Introduction & Scientific Rationale

4-Aminopyrrolidine-2-carboxylic acid (commonly known as 4-aminoproline) is a highly versatile, non-proteinogenic amino acid scaffold. It has become a critical building block in the development of CFTR correctors for cystic fibrosis[1], α4β1 integrin cyclopeptide agonists[2], DNA-encoded libraries (DELs)[3], and polyproline macrocyclic nanoscaffolds[4].

Supplied commercially as a dihydrochloride salt to prevent spontaneous lactamization and oxidative degradation, this molecule presents a unique synthetic challenge: it possesses two basic nitrogen centers—a secondary α-amine (pyrrolidine ring) and a primary γ-amine (4-amino group)—alongside a carboxylic acid.

The Causality of Regioselectivity: Successful derivatization requires exploiting the stereoelectronic and thermodynamic differences between these two amines. The secondary pyrrolidine amine is more basic, while the primary 4-amino group has a lower pKa (approximately 7.5 to 7.7 in peptide models)[5]. To achieve orthogonal protection or selective functionalization, chemists must utilize either thermodynamic chelation (e.g., Copper(II) complexation) or steric shielding within a solid-phase peptide synthesis (SPPS) environment.

Quantitative Physicochemical Profile

Table 1: Physicochemical Properties of 4-Aminoproline Dihydrochloride

PropertyValue / CharacteristicImpact on Derivatization Strategy
Molecular Formula C5H10N2O2 · 2HClRequires 2+ equivalents of base to liberate free amines.
Molecular Weight 203.07 g/mol Determines stoichiometric calculations for reagents.
pKa (Pyrrolidine α-amine) ~8.5 – 9.0Protonated at physiological pH; primary target for Fmoc in SPPS.
pKa (Side-chain 4-amine) ~7.5 – 7.7[5]Less basic; allows for mild pH-controlled selective acylation.
Chelation Potential High (α-amine + carboxylate)Forms highly stable 5-membered chelate rings with transition metals.

Solution-Phase Regioselective Derivatization: The Copper(II) Chelation Strategy

When synthesizing orthogonally protected building blocks (e.g., Fmoc-Amp(Boc)-OH) from the raw dihydrochloride salt, direct reaction with protecting groups often yields complex mixtures.

Mechanistic Insight: By introducing Copper(II) sulfate in a basic aqueous medium, the Cu(II) ion forms a thermodynamically stable, square-planar chelate complex exclusively with the α-amine and the adjacent carboxylate group. The 4-amino group is structurally unable to participate in this chelate ring due to distance and ring strain, leaving it fully exposed for selective derivatization (e.g., Boc protection).

Caption: Copper(II)-mediated orthogonal protection workflow for 4-aminoproline.

Protocol 1: Synthesis of 4-(Boc-amino)pyrrolidine-2-carboxylic acid

This protocol is self-validating: the deep blue color of the solution acts as a visual indicator of successful Cu(II) chelation, while the precipitation of the final product confirms successful decomplexation.

  • Neutralization & Chelation: Dissolve 10 mmol of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride in 20 mL of distilled water. Slowly add 25 mmol of Sodium Carbonate (Na₂CO₃) to neutralize the HCl salts. Add 5.5 mmol of CuSO₄·5H₂O. Stir at room temperature for 1 hour. The solution will turn a brilliant, deep blue, confirming the formation of the Cu(II) complex.

  • Selective Protection: Dilute the mixture with 20 mL of 1,4-dioxane. Dropwise, add 12 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 10 mL of dioxane. Stir vigorously for 12 hours at room temperature.

  • Decomplexation: To release the protected amino acid from the copper complex, add 12 mmol of EDTA (or use a Chelex-100 resin). Stir for 2 hours. The solution will shift from deep blue to a lighter, greenish-blue as the EDTA sequesters the Cu(II) ions.

  • Isolation: Adjust the pH to ~4.0 using 1M citric acid. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 4-(Boc-amino) derivative.

Solid-Phase Peptide Synthesis (SPPS) Derivatization

Once 4-aminoproline is incorporated into a peptide sequence (typically using commercially available Fmoc-Amp(Boc)-OH or Alloc-protected variants[4]), the peptide backbone inherently protects the α-amine and carboxylate. The 4-amino group can then be selectively unmasked and derivatized on-resin. This approach is heavily utilized in Proline Editing[6] and the generation of DNA-Encoded Libraries[3].

Caption: Solid-phase derivatization workflow for 4-aminoproline within a peptide sequence.

Protocol 2: On-Resin Reductive Amination / Acylation

This methodology allows for the rapid generation of structural diversity at the 4-position without the solubility issues encountered in solution-phase chemistry.

  • Side-Chain Deprotection: Swell the resin containing the Fmoc-Amp(Boc)-OH residue in Dichloromethane (DCM) for 20 minutes. Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the 4-amino position.

  • Neutralization: Wash the resin thoroughly with DCM (3x) and N,N-Dimethylformamide (DMF) (3x). Neutralize the newly formed TFA salt by washing with 5% N,N-Diisopropylethylamine (DIEA) in DMF for 5 minutes.

  • Derivatization (Acylation Example): To the resin, add 4 equivalents of the desired carboxylic acid, 4 equivalents of HATU, and 8 equivalents of DIEA dissolved in DMF. Shake at room temperature for 2 hours.

  • Alternative Derivatization (Reductive Amination): As demonstrated in proline editing workflows[6], react the free 4-amino group with an aldehyde (5 eq) in 1% acetic acid/DMF for 1 hour, followed by the addition of sodium triacetoxyborohydride (10 eq) overnight.

  • Cleavage: Cleave the derivatized peptide from the resin using a standard cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours. Precipitate in cold diethyl ether.

Analytical Derivatization for Chromatography (HPLC/LC-MS)

Because 4-aminoproline lacks a native chromophore or fluorophore, pre-column derivatization is mandatory for highly sensitive UV or Fluorescence (FLD) detection. The choice of reagent depends on whether the analyst needs to detect the intact molecule or differentiate between the primary and secondary amines.

Table 2: Comparison of Pre-Column Derivatization Reagents for 4-Aminoproline

Derivatization ReagentTarget Amine(s)Optimal pHDetection MethodKey Advantage / Causality
Fmoc-Cl Primary & Secondary8.5 – 9.0UV (265 nm) / FLDHighly stable derivatives; captures both amines simultaneously for total mass quantification.
OPA + Thiol Primary (4-amino only)9.0 – 10.0FLD (Ex 340 nm, Em 450 nm)Rapid reaction; strictly selective for the 4-amino group, leaving the pyrrolidine ring unreacted.
Dansyl Chloride Primary & Secondary9.5 – 10.5UV / FLDExcellent stability; provides a massive boost to hydrophobicity for reversed-phase retention.
PITC (Edman) Primary & Secondary8.0 – 9.0UV (254 nm)Standardized for automated amino acid analysis; forms robust PTC derivatives.

Sources

Application Note: Orthogonal Protecting Group Strategies for 4-Aminoproline Derivatives in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-Aminoproline is a highly versatile, non-proteinogenic amino acid scaffold utilized extensively in the design of peptidomimetics, cell-penetrating peptides (CPPs), and small-molecule drug candidates[1],[2]. The unique pyrrolidine ring constrains the peptide backbone to favor specific secondary structures (like polyproline helices), while the γ -amino group provides a critical synthetic handle. This handle is frequently used for late-stage side-chain functionalization, such as fluorophore attachment, lipidation, or guanidinylation, which significantly enhances cellular membrane translocation[2],[3].

Because 4-aminoproline possesses three reactive sites—an α -carboxylic acid, an α -secondary amine (the pyrrolidine nitrogen), and a γ -primary amine—regioselective modification requires robust orthogonal protecting group strategies[1],[4]. As a Senior Application Scientist, I recommend moving away from linear, single-dimension protection schemes and adopting highly orthogonal multidimensional strategies (e.g., Fmoc/Alloc or Fmoc/ivDde) to unlock the full potential of this scaffold on solid support.

Mechanistic Causality in Experimental Choices

To achieve true regioselective functionalization on solid support, the protecting groups for the α -amine and γ -amine must be cleavable under completely independent conditions.

Why use Phenylsilane ( PhSiH3​ ) over Morpholine as an Alloc scavenger? During Palladium(0)-catalyzed Alloc deprotection, an allyl-palladium π -complex is formed. A nucleophilic scavenger is required to capture the allyl cation and prevent re-allylation of the newly freed γ -amine. While morpholine is a historically common scavenger, it can lead to incomplete deprotection or side reactions with sensitive peptide sequences. Phenylsilane acts as a highly efficient hydride donor, reducing the allyl species to propene gas. This drives the reaction to completion irreversibly and cleanly on the solid phase, ensuring higher crude purities[4],[3].

Why use ivDde instead of standard Dde? In sequences where multiple amines are present, the standard Dde protecting group is susceptible to intramolecular migration to unprotected α -amines during the basic conditions of Fmoc deprotection. The addition of the isovaleryl group in ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) introduces significant steric hindrance. This structural modification effectively suppresses migration, ensuring absolute regiocontrol during iterative Solid-Phase Peptide Synthesis (SPPS)[5],[6].

Quantitative Data: Protecting Group Orthogonality

The following table summarizes the optimal orthogonal strategies for 4-aminoproline derivatives, highlighting their cleavage conditions and stability profiles to guide your synthetic design.

Protecting GroupCleavage ReagentStability ProfileApplication Context
Boc TFA (Acidic)Stable to Piperidine, Pd(0), HydrazineStandard SPPS; cleaved during final global deprotection[2].
Alloc Pd(PPh3)4 / PhSiH3Stable to Piperidine, TFA, HydrazineLate-stage on-resin functionalization; highly orthogonal[4],[3].
ivDde 2% HydrazineStable to Piperidine, TFA, Pd(0)Highly orthogonal; prevents intramolecular amine migration[5],[6].

Workflow Visualization

G Start Resin-Bound Peptide (Free N-term) Coupling Couple Fmoc-4-Amp(Alloc)-OH Start->Coupling Int1 Fmoc-4-Amp(Alloc)-Peptide-Resin Coupling->Int1 Cond1 DIC / OxymaPure DMF, 2h Cond1->Coupling DeprotectFmoc Fmoc Deprotection Int1->DeprotectFmoc Int2 H-4-Amp(Alloc)-Peptide-Resin DeprotectFmoc->Int2 Cond2 20% Piperidine in DMF Cond2->DeprotectFmoc Elongation Peptide Elongation (Standard SPPS) Int2->Elongation Int3 Protected-Peptide-Resin (with Alloc on γ-amine) Elongation->Int3 DeprotectAlloc Alloc Deprotection Int3->DeprotectAlloc Int4 Free γ-amine on 4-Amp DeprotectAlloc->Int4 Cond3 Pd(PPh3)4, PhSiH3 DCM, 2 x 30 min Cond3->DeprotectAlloc Functionalize γ-Amine Derivatization (e.g., Fluorophore, Lipidation) Int4->Functionalize End Global Cleavage (TFA) Final Modified Peptide Functionalize->End

Workflow for orthogonal late-stage functionalization of 4-aminoproline using Fmoc/Alloc SPPS.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and purity during the synthesis of 4-aminoproline derivatives.

Protocol 1: Incorporation of Fmoc-4-Amp(Alloc)-OH into Peptide Resin

Objective: To couple the sterically hindered 4-aminoproline derivative to the growing peptide chain. Causality Insight: The secondary α -amine of proline derivatives is notoriously difficult to couple onto due to steric hindrance. Using DIC and OxymaPure provides highly reactive ester intermediates while suppressing racemization, outperforming traditional HBTU/DIPEA chemistry for hindered amino acids[3].

  • Swell the aminomethyl or Rink amide resin in dichloromethane (DCM) for 30 minutes to maximize pore accessibility.

  • Prepare a solution of Fmoc-4-Amp(Alloc)-OH (3.0 equiv), N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv), and OxymaPure (3.0 equiv) in dimethylformamide (DMF)[3].

  • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min) to remove unreacted reagents.

  • Self-Validation Step: Perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) confirms the complete acylation of the free amines. If positive (blue beads), repeat steps 2-4.

Protocol 2: On-Resin Alloc Deprotection

Objective: Selective unmasking of the γ -amine for orthogonal functionalization. Causality Insight: Palladium is highly sensitive to oxidation; thus, the reaction must be performed under an inert atmosphere. Furthermore, performing the reaction in the dark prevents the photochemical degradation of the Pd(PPh3​)4​ catalyst[4],[3].

  • Swell the peptidyl-resin in anhydrous DCM under an inert atmosphere (Argon or N2​ ).

  • Add a solution of phenylsilane ( PhSiH3​ , 24.0 equiv) in anhydrous DCM to the reaction vessel[3].

  • Dissolve Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 equiv) in a minimal volume of anhydrous DCM and add to the resin[3].

  • Agitate the mixture in the dark for 30 minutes.

  • Drain the reaction mixture and repeat steps 2-4 once to ensure quantitative deprotection.

  • Wash the resin with DCM (3 × 1 min), DMF (3 × 1 min), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 2 min) to chelate and remove residual palladium, followed by a final DCM wash.

  • Self-Validation Step: Perform a Kaiser test. A positive result (deep blue beads) confirms the successful liberation of the primary γ -amine.

Protocol 3: On-Resin ivDde Deprotection (Alternative Strategy)

Objective: Selective unmasking of the γ -amine when Alloc is unsuitable (e.g., in the presence of other allyl esters or alkene-containing lipids). Causality Insight: The ivDde group is cleaved by nucleophilic attack from hydrazine. Extensive washing is critical post-deprotection because residual hydrazine can prematurely cleave Fmoc groups during subsequent elongation steps, leading to sequence deletions[5],[6].

  • Swell the peptidyl-resin in DMF for 20 minutes.

  • Treat the resin with a freshly prepared solution of 2% hydrazine monohydrate in DMF (v/v) for 3 minutes[6].

  • Drain the solvent and repeat the hydrazine treatment two additional times (3 × 3 min total).

  • Wash the resin extensively with DMF (10 × 1 min) to ensure complete removal of hydrazine.

  • Self-Validation Step: Perform a Kaiser test. A positive result (blue beads) confirms the deprotection of the γ -amine.

References
  • Title : Proline Analogues in Drug Design: Current Trends and Future Prospects Source : Journal of Medicinal Chemistry - ACS Publications URL :1

  • Title : Cell-Penetrating cis-γ-Amino-l-Proline-Derived Peptides Source : Journal of Medicinal Chemistry - ACS Publications URL : 2

  • Title : Proline Analogues Source : Chemical Reviews - ACS Publications URL : 4

  • Title : Development of chemosensors for endocrine disrupting compounds Source : CORE URL : 5

  • Title : Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source : MDPI URL : 3

  • Title : US20240374735A1 - Aromatic boron-containing compounds and insulin analogs Source : Google Patents URL : 6

Sources

The Versatile Chiral Synthon: A Guide to 4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring, a ubiquitous five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery. Its prevalence in natural products and FDA-approved pharmaceuticals underscores its significance as a privileged scaffold.[1] The inherent three-dimensionality of the sp³-hybridized carbon atoms within the pyrrolidine structure allows for a nuanced exploration of pharmacophore space, a critical aspect in the design of potent and selective therapeutics. Among the myriad of substituted pyrrolidines, 4-aminopyrrolidine-2-carboxylic acid and its stereoisomers have emerged as exceptionally valuable chiral building blocks, offering a rigid framework and strategically placed functional groups for elaboration into complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the applications of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride as a chiral synthon. We will delve into its utility in the synthesis of diverse and impactful therapeutic agents, including quinolone antibacterials, dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, and CXCR4 antagonists with potential in oncology. Furthermore, we will examine its incorporation into peptides, a testament to its versatility in mimicking and modulating biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale and field-proven insights to empower your next breakthrough.

I. Quinolone Antibacterial Agents: A New Generation of Potency

The quinolone carboxylic acids are a well-established class of broad-spectrum antibacterial agents that function by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[2] The strategic introduction of substituted aminopyrrolidinyl moieties at the C-7 position of the quinolone core has been a fruitful avenue for enhancing antibacterial potency and modulating pharmacokinetic properties. The use of enantiomerically pure 4-aminopyrrolidine-2-carboxylic acid derivatives allows for the precise control of stereochemistry at the C-2 and C-4 positions of the pyrrolidine ring, which has been shown to be critical for maintaining potent antibacterial activity.[2]

Scientific Rationale

The incorporation of a 4-aminopyrrolidine-2-carboxylic acid moiety into the quinolone scaffold offers several advantages. The amino group provides a key interaction point with the target enzyme, while the carboxylic acid can be further functionalized or can contribute to the overall physicochemical properties of the molecule, such as solubility. The stereochemistry of the substituents on the pyrrolidine ring directly influences the three-dimensional shape of the molecule, which in turn dictates its binding affinity and selectivity for bacterial DNA gyrase over its human counterparts.

Protocol: Synthesis of a (4S)-7-(4-amino-2-methylpyrrolidin-1-yl)quinolone-3-carboxylic Acid Derivative

This protocol is a representative synthesis adapted from methodologies described in the literature for the preparation of potent quinolone antibacterial agents.[2][3]

Step 1: Protection of 4-aminopyrrolidine-2-carboxylic acid

The commercially available 4-aminopyrrolidine-2-carboxylic acid dihydrochloride is first protected to allow for selective reaction at the desired positions. The amino group is typically protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is esterified.

Step 2: Coupling with the Quinolone Core

The protected pyrrolidine derivative is then coupled with a suitable quinolone core, typically a 7-fluoroquinolone, via a nucleophilic aromatic substitution reaction.

Step 3: Deprotection

The protecting groups are subsequently removed to yield the final active pharmaceutical ingredient.

Materials:

  • (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Coupling Reaction:

    • To a solution of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Add (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified product from the previous step in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the final product as the trifluoroacetate salt.

    • Collect the solid by filtration and dry under vacuum.

Data Presentation: Antibacterial Activity of Representative Quinolones

CompoundPyrrolidine MoietyMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Reference Quinolone 7-(3-aminopyrrolidinyl)0.060.12
Example Compound 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]0.0150.06

Data synthesized from literature reports for illustrative purposes.[3]

Experimental Workflow: Synthesis of a Quinolone Derivative

G cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection Quinolone_Core 7-Fluoroquinolone Core Coupling Nucleophilic Aromatic Substitution (DIPEA, Acetonitrile, Reflux) Quinolone_Core->Coupling Protected_Pyrrolidine (2S,4S)-1-Boc-4-aminopyrrolidine -2-carboxylic acid Protected_Pyrrolidine->Coupling Protected_Quinolone Protected Quinolone Derivative Coupling->Protected_Quinolone Deprotection Acidic Deprotection (TFA/DCM) Protected_Quinolone->Deprotection Final_Product Final Quinolone Antibacterial Agent Deprotection->Final_Product

Caption: Synthetic workflow for a quinolone antibacterial agent.

II. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Targeted Approach to Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1] Pyrrolidine-based structures, particularly those derived from 4-aminopyrrolidine-2-carboxylic acid, have been successfully developed as potent and selective DPP-4 inhibitors.[4]

Scientific Rationale

The design of DPP-4 inhibitors often involves creating molecules that mimic the dipeptide substrates of the enzyme. The pyrrolidine scaffold provides a rigid framework that can orient key pharmacophoric elements, such as a primary or secondary amine and a cyano or other electrophilic group, for optimal interaction with the active site of DPP-4. The stereochemistry of the pyrrolidine ring is critical for achieving high potency and selectivity.

Protocol: Synthesis of a Pyrrolidine-2-carbonitrile-based DPP-4 Inhibitor

This protocol outlines the synthesis of a novel pyrrolidine-2-carbonitrile derivative, a class of compounds that has shown significant promise as DPP-4 inhibitors.[4]

Materials:

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

  • Ammonia (7N solution in methanol)

  • 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Appropriate aromatic amine for final coupling

Procedure:

  • Amide Formation:

    • To a solution of (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a 7N solution of ammonia in methanol (5.0 eq) and continue stirring overnight.

    • Work up the reaction by adding water and extracting with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Nitrile Formation:

    • Dissolve the amide from the previous step in anhydrous DCM and cool to 0°C.

    • Add pyridine (3.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The organic layer is dried and concentrated.

  • Boc Deprotection:

    • Dissolve the nitrile in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected pyrrolidine-2-carbonitrile as a TFA salt.

  • Final Coupling:

    • Couple the deprotected pyrrolidine-2-carbonitrile with the desired aromatic amine using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).

    • Purify the final product by flash chromatography or preparative HPLC.

Data Presentation: DPP-4 Inhibitory Activity

CompoundPyrrolidine MoietyDPP-4 IC₅₀ (nM)
Vildagliptin (Reference) (S)-1-(2-((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile2.3
Example Compound 17a (2S,4S)-1-(2-((3-amino-adamantan-1-yl)amino)acetyl)-4-fluoropyrrolidine-2-carbonitrile17

Data from literature for illustrative purposes.[4]

G DPP4_Inhibitor Pyrrolidine-based DPP-4 Inhibitor DPP4_Enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_Enzyme Inhibits Inactivation Inactivation DPP4_Enzyme->Inactivation Incretins Incretin Hormones (GLP-1, GIP) Incretins->Inactivation Increased_Incretins Increased Active Incretin Levels Incretins->Increased_Incretins Pancreas Pancreas Increased_Incretins->Pancreas Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Pancreas->Glucagon_Secretion Glycemic_Control Improved Glycemic Control Insulin_Secretion->Glycemic_Control Glucagon_Secretion->Glycemic_Control DPP4_Enhibitor DPP4_Enhibitor

Caption: Synthetic workflow for a pyrrolidine-based CXCR4 antagonist.

IV. Solid-Phase Peptide Synthesis (SPPS): Constraining Peptides with Precision

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, receptor affinity, and selectivity. 4-Aminopyrrolidine-2-carboxylic acid, with its constrained cyclic structure, is an excellent building block for introducing conformational rigidity into peptide backbones. This can lead to peptides with well-defined secondary structures, which is often a prerequisite for potent biological activity.

Scientific Rationale

The use of Fmoc-protected 4-aminopyrrolidine-2-carboxylic acid derivatives in solid-phase peptide synthesis (SPPS) allows for the seamless integration of this constrained amino acid into a growing peptide chain. The stereochemistry of the pyrrolidine ring can be used to induce specific turns or kinks in the peptide backbone, thereby influencing its overall conformation and interaction with biological targets.

Protocol: Incorporation of Fmoc-(2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic Acid into a Peptide Sequence

This protocol describes the manual incorporation of a protected 4-aminopyrrolidine-2-carboxylic acid derivative into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

[5][6][7][8][9]***

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-(2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic acid

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Inert gas (Nitrogen or Argon) for agitation

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

    • Drain the DMF and add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-(2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic Acid:

    • In a separate vial, dissolve Fmoc-(2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic acid (3.0 eq relative to resin loading), OxymaPure® (3.0 eq), and DIC (3.0 eq) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time may be necessary for this sterically hindered amino acid.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional):

    • If the coupling is incomplete after a second attempt, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling cycles with the subsequent standard Fmoc-amino acids to complete the peptide sequence.

  • Cleavage and Final Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the 4-amino position).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by preparative HPLC.

Data Presentation: Conformational Effects

The incorporation of 4-aminopyrrolidine-2-carboxylic acid can induce specific secondary structures. The exact effect depends on the stereochemistry and the surrounding amino acid sequence.

Signaling Pathway: Peptide-Receptor Interaction

G Peptide Peptide containing 4-aminopyrrolidine- 2-carboxylic acid Binding Conformationally Constrained Binding Peptide->Binding Receptor Target Receptor Receptor->Binding Signal_Transduction Signal Transduction Cascade Binding->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

Caption: Constrained peptide interacting with its target receptor.

Conclusion

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride and its derivatives are undeniably powerful and versatile chiral building blocks in the arsenal of the modern medicinal chemist. Their rigid, stereochemically defined structure provides a reliable platform for the synthesis of a diverse array of biologically active molecules with applications spanning infectious diseases, metabolic disorders, and oncology. The ability to precisely control the three-dimensional architecture of the final compounds is paramount in achieving the desired potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of this exceptional chiral synthon in their drug discovery endeavors.

References

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • PubMed. (n.d.). Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. Available from: [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Available from: [Link]

  • PMC. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. Available from: [Link]

  • PubMed. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. Available from: [Link]

  • PubMed. (n.d.). New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. Available from: [Link]

  • DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Epimerization During 4-Aminopyrrolidine-2-Carboxylic Acid Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique proline analog, 4-aminopyrrolidine-2-carboxylic acid, into their peptide sequences. The distinct stereochemistry of this building block presents specific challenges, most notably the risk of epimerization at the α-carbon during peptide coupling. This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you maintain stereochemical integrity in your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with 4-aminopyrrolidine-2-carboxylic acid?

A1: Epimerization is an unwanted side reaction during peptide synthesis where the stereochemistry at a single chiral center, in this case, the α-carbon of the amino acid, is inverted.[1][2] This leads to the formation of a diastereomeric impurity that can be difficult to separate from the desired peptide.[1][2] The presence of these epimers can significantly alter the three-dimensional structure of the peptide, which in turn can drastically affect its biological activity and safety profile.[1][2] 4-aminopyrrolidine-2-carboxylic acid, as a proline analog, is susceptible to epimerization under certain coupling conditions.

Q2: What are the primary chemical mechanisms that lead to epimerization during peptide coupling?

A2: There are two main pathways for epimerization during amide bond formation:

  • Oxazolone Formation: This is the most prevalent mechanism.[3] Activation of the N-protected amino acid's carboxyl group can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate is prone to proton abstraction and re-protonation from either side, which scrambles the stereochemistry. Subsequent reaction with the amine nucleophile results in a mixture of epimers.[3]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. This intermediate can then be protonated from either face, leading to racemization before the amide bond is formed.[3]

Q3: Are there specific coupling reagents that are more prone to causing epimerization with proline analogs?

A3: Yes, the choice of coupling reagent is critical. While highly effective in many cases, certain reagents can increase the risk of epimerization. For instance, the combination of carbodiimides like DCC or DIC with HOBt has been noted to promote epimerization, particularly in polar aprotic solvents like DMF.[4] Uronium/aminium-based reagents such as HBTU, HATU, or HCTU are generally associated with lower rates of epimerization.[4]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving epimerization issues when coupling 4-aminopyrrolidine-2-carboxylic acid.

Symptom: Significant Diastereomeric Impurity Detected by HPLC or LC-MS

If you observe a significant peak corresponding to the epimerized product in your analytical data, consider the following factors and solutions.

Cause 1: Inappropriate Coupling Reagent and Additive Combination

  • Explanation: The reactivity of the coupling reagent directly influences the rate of formation of the activated species. Highly reactive intermediates, if not rapidly consumed by the amine nucleophile, have a longer lifetime during which epimerization can occur.

  • Solutions:

    • Prioritize Uronium/Aminium or Phosphonium Reagents: Reagents like HATU, HCTU, and PyAOP are generally preferred for coupling sterically hindered or epimerization-prone amino acids.[5][6] HATU, in particular, reacts quickly and is associated with less epimerization.[5]

    • Utilize Advanced Additives: If using a carbodiimide like DIC, replace HOBt with additives that are more effective at suppressing epimerization, such as OxymaPure® or HOAt.[7] OxymaPure is a non-explosive alternative that allows for high coupling rates with low racemization.[7]

    • Consider Phosphonium Salts: Reagents like PyBOP and PyAOP are known for their ability to suppress racemization and are particularly effective for coupling N-methylated amino acids, which share some steric characteristics with proline analogs.[8]

Cause 2: The Role of the Base

  • Explanation: The base plays a dual role in peptide coupling: it deprotonates the incoming amine and can also facilitate the abstraction of the α-proton, leading to epimerization.[1] Stronger, more sterically hindered bases can exacerbate this issue.

  • Solutions:

    • Opt for Weaker or Sterically Hindered Bases: Instead of strong bases like DBU or highly hindered bases like DIPEA, consider using N-methylmorpholine (NMM) or 2,4,6-collidine.[7][9] In cases with a high risk of racemization, the weaker base sym-collidine is recommended.[7]

    • Control Stoichiometry: Use the minimum necessary amount of base to facilitate the reaction. Excess base will increase the likelihood of epimerization.

Cause 3: Solvent Effects

  • Explanation: The polarity of the solvent can significantly influence the rate of epimerization. Polar aprotic solvents like DMF and NMP can stabilize the charged intermediates involved in the epimerization pathways, thereby accelerating the process.[10][11]

  • Solutions:

    • Use Less Polar Solvents: When possible, consider using less polar solvents like dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been shown to suppress epimerization.[3][10] However, ensure that your protected amino acid and peptide-resin are sufficiently soluble.

    • Optimize Solvation: Proper solvation of the peptide-resin is crucial for efficient coupling.[12] If switching to a less polar solvent, ensure adequate swelling of the resin to avoid incomplete reactions.

Cause 4: Elevated Reaction Temperature

  • Explanation: Higher reaction temperatures increase the rates of all chemical reactions, including the undesirable epimerization side reaction.[3][13] While elevated temperatures can be used to drive difficult couplings to completion, they must be used with caution for sensitive residues.[14][15]

  • Solutions:

    • Maintain Low Temperatures: Perform the coupling reaction at a reduced temperature, typically 0 °C, especially during the initial activation step.[3][10]

    • Controlled Warming: After the initial activation and addition of the amine, the reaction can be allowed to slowly warm to room temperature. Monitor the reaction progress closely to avoid prolonged reaction times at higher temperatures.

Data-Driven Reagent Selection

The following table summarizes the performance of various coupling reagents in minimizing epimerization. Note that the extent of epimerization is sequence-dependent, and these values should be considered as a general guide.

Coupling Reagent/AdditiveBaseSolventRelative Epimerization RiskKey Advantages
HATU/HOAtDIPEA/NMMDMF/DCMLowHigh coupling efficiency, even for hindered amino acids.[2][5]
HCTUDIPEA/NMMDMF/DCMLowSimilar to HATU, often more cost-effective.
COMUDIPEA/NMMDMFLowBased on OxymaPure, non-explosive and highly efficient.[7][16]
PyAOPDIPEA/NMMDMFVery LowExcellent for sterically hindered and N-methyl amino acids.[6][8]
DIC/OxymaPureNMMDCMVery LowCost-effective and provides low levels of racemization.[7]
DIC/HOBtDIPEADMFModerate to HighA classic combination, but can lead to higher epimerization.[4]
DEPBT-DMF/DCMVery LowKnown for very low epimerization, especially for arylglycines.[5]

Experimental Protocols

Here are two detailed, step-by-step protocols designed to minimize epimerization during the coupling of 4-aminopyrrolidine-2-carboxylic acid.

Protocol 1: Low-Epimerization Coupling using HATU and a Milder Base
  • Resin Preparation: Swell the deprotected peptide-resin in anhydrous DCM for 30 minutes, followed by 3 washes with anhydrous DMF.

  • Activation Mixture: In a separate vessel, dissolve the N-protected 4-aminopyrrolidine-2-carboxylic acid (2.0 eq.), HATU (1.9 eq.), and HOAt (2.0 eq.) in anhydrous DMF.

  • Base Addition: Add N-methylmorpholine (NMM) (4.0 eq.) to the activation mixture and stir for 2-3 minutes at 0 °C.

  • Coupling: Add the activation mixture to the swollen resin and allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and react for an additional 2-4 hours, or until a negative Kaiser test is observed.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x) before drying under vacuum.

Protocol 2: Carbodiimide-Mediated Coupling with Epimerization Suppressing Additives
  • Resin Preparation: Swell the deprotected peptide-resin in anhydrous DCM for 30 minutes.

  • Coupling Mixture: In a separate vessel, dissolve the N-protected 4-aminopyrrolidine-2-carboxylic acid (2.0 eq.) and OxymaPure (2.0 eq.) in anhydrous DCM.

  • Initiation: Add Diisopropylcarbodiimide (DIC) (2.0 eq.) to the mixture and immediately add it to the swollen resin.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until completion is confirmed by a negative Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

Visualizing the Epimerization Challenge

The following diagrams illustrate the key mechanistic pathway for epimerization and a decision-making workflow for selecting an appropriate coupling strategy.

Epimerization_Mechanism cluster_0 Epimerization via Oxazolone Formation N-Protected_Amino_Acid N-Protected 4-Aminopyrrolidine-2-Carboxylic Acid Activated_Intermediate Activated Carboxyl Intermediate N-Protected_Amino_Acid->Activated_Intermediate Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Epimerized_Product Epimerized Peptide Oxazolone->Epimerized_Product Nucleophilic Attack (Incorrect Face) Desired_Product Desired Peptide Oxazolone->Desired_Product Nucleophilic Attack (Correct Face)

Caption: Mechanism of epimerization via oxazolone formation.

Troubleshooting_Workflow start Epimerization Detected? reagent Change Coupling Reagent? (e.g., to HATU, HCTU, PyAOP) start->reagent Yes base Modify Base? (e.g., to NMM, Collidine) reagent->base solvent Change Solvent? (e.g., to DCM) base->solvent temp Lower Temperature? (e.g., to 0°C) solvent->temp retest Re-run and Analyze temp->retest success Epimerization Minimized retest->success Yes fail Issue Persists retest->fail No consult Consult Senior Scientist fail->consult

Caption: Troubleshooting workflow for proline epimerization.

References

  • Ryadnov, M. G., & Klimenko, L. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Amino Acids, 16(3-4), 343–349. [Link]

  • Teruya, K., et al. (2012). Epimerization of Peptide. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid-Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]

  • Yus, M., & Ramón, D. J. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787–3790. [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. [Link]

  • ResearchGate. (n.d.). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? ResearchGate. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Barakat, K., & Merey, G. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 65(1), 15–23. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. OUCI. [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • Angelini, R., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, e202500099. [Link]

  • Luxembourg Bio Technologies. (2011). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • ResearchGate. (2021, January 8). What are good peptide coupling reagents when epimerization is not a concern? ResearchGate. [Link]

  • ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Houben-Weyl. (n.d.). 3.7 Phosphonium Salts. [Link]

  • El-Faham, A., & Albericio, F. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(9), 14597–14609. [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • ACS Publications. (2002). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society, 124(42), 12434–12435. [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • ACS Publications. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10737–10743. [Link]

  • RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]

  • PubChem. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. PubChem. [Link]

  • RSC Publishing. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 19(3), 512–517. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Yield in 4-Aminopyrrolidine-2-Carboxylic Acid Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you to overcome common challenges and optimize the yield and purity of this valuable synthetic building block.

Conceptual Overview: Navigating the Synthesis

The synthesis of 4-aminopyrrolidine-2-carboxylic acid and its dihydrochloride salt is a multi-step process that requires careful control of reaction conditions to achieve high yields and stereoselectivity. A common and effective strategy involves the stereoselective synthesis starting from a chiral precursor, such as D-cis-4-hydroxyproline.[1] This approach allows for the controlled installation of the amino group and preservation of the desired stereochemistry at the 2-position.

A generalized synthetic pathway often involves the following key transformations:

  • Protection of Functional Groups: The amino and carboxylic acid functionalities of the starting material are typically protected to prevent unwanted side reactions during subsequent steps.[2] Common protecting groups include Boc (tert-butoxycarbonyl) for the amine and conversion to an ester for the carboxylic acid.[3][4]

  • Oxidation: The hydroxyl group at the 4-position is oxidized to a ketone.

  • Reductive Amination: The ketone is then converted to the desired amine via reductive amination. This is a critical step for yield and stereocontrol.

  • Deprotection and Salt Formation: Finally, the protecting groups are removed, and the dihydrochloride salt is formed by treatment with hydrochloric acid.

The following diagram illustrates a typical synthetic workflow:

Synthesis_Workflow Start Chiral Precursor (e.g., D-cis-4-hydroxyproline) Protection Protection of Amino and Carboxyl Groups Start->Protection Oxidation Oxidation of Hydroxyl Group Protection->Oxidation Reductive_Amination Reductive Amination Oxidation->Reductive_Amination Deprotection Deprotection Reductive_Amination->Deprotection Salt_Formation HCl Salt Formation Deprotection->Salt_Formation Final_Product 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Question: My overall yield for the multi-step synthesis is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low overall yield in a multi-step synthesis is a common challenge that can stem from various factors at different stages. A systematic approach to troubleshooting is crucial.[5]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Overall Yield Check_Purity Verify Starting Material and Reagent Purity Start->Check_Purity Optimize_Protection Optimize Protection/ Deprotection Steps Check_Purity->Optimize_Protection Purity Confirmed Optimize_Reductive_Amination Optimize Reductive Amination Conditions Optimize_Protection->Optimize_Reductive_Amination Steps Optimized Analyze_Side_Reactions Analyze for Side Products Optimize_Reductive_Amination->Analyze_Side_Reactions Conditions Optimized Purification_Loss Evaluate Purification Losses Analyze_Side_Reactions->Purification_Loss Side Products Identified Solution Implement Optimized Protocol Purification_Loss->Solution Losses Minimized

Caption: A step-by-step workflow for troubleshooting low yield in the synthesis.

Detailed Troubleshooting Steps:

  • Starting Material and Reagent Quality:

    • Cause: Impurities in the starting chiral precursor or reagents can inhibit reactions or lead to side products. Moisture-sensitive reagents can be particularly problematic.[6]

    • Solution: Ensure all starting materials and reagents are of high purity and handled under appropriate inert conditions (e.g., dry solvents, nitrogen atmosphere). Verify the quality of reagents like reducing agents before use.

  • Inefficient Protection/Deprotection:

    • Cause: Incomplete protection can leave reactive sites exposed, leading to side reactions. Conversely, harsh deprotection conditions can degrade the product.[7]

    • Solution: Monitor the progress of protection and deprotection reactions (e.g., by TLC or LC-MS) to ensure completion. For deprotection, screen for milder conditions that effectively remove the protecting groups without affecting the pyrrolidine core.

  • Suboptimal Reductive Amination:

    • Cause: This is often a critical yield-determining step. Factors such as the choice of reducing agent, pH, temperature, and reaction time can significantly impact the outcome.[8] Incomplete imine formation or over-reduction are potential issues.

    • Solution:

      • Reducing Agent: Systematically screen different reducing agents (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

      • pH Control: The pH of the reaction mixture is crucial for imine formation and the stability of the reducing agent. Maintain the optimal pH range for your specific reaction.

      • Temperature and Time: Optimize the reaction temperature and monitor its progress to determine the ideal reaction time. Lowering the temperature can sometimes improve selectivity.[6]

  • Side Product Formation:

    • Cause: A variety of side reactions can occur, such as over-alkylation or the formation of enamines.[9]

    • Solution: Analyze your crude product by techniques like NMR and Mass Spectrometry to identify any major side products. Understanding the structure of these impurities can provide clues about the underlying side reactions and how to suppress them (e.g., by adjusting stoichiometry or reaction temperature).

  • Product Loss During Work-up and Purification:

    • Cause: The high polarity and water solubility of the final product can lead to significant losses during aqueous work-up and extraction.

    • Solution: Minimize the volume of aqueous solutions used. Consider using alternative purification methods like ion-exchange chromatography or crystallization to improve recovery.

Issue 2: Poor Stereoselectivity

Question: I am obtaining a mixture of diastereomers. How can I improve the stereochemical purity of my product?

Answer: Achieving high diastereoselectivity is a key challenge, particularly during the reductive amination step. The stereochemical outcome is influenced by the catalyst, solvent, and reaction temperature.[6]

Strategies to Enhance Stereoselectivity:

  • Catalyst Selection: In catalytic hydrogenation approaches, the choice of catalyst and its support can significantly influence the facial selectivity of hydrogen delivery.[10] For instance, heterogeneous catalysts like Rhodium-on-alumina have been shown to provide high diastereoselectivity in the reduction of substituted pyrroles.[10]

  • Chiral Auxiliaries and Catalysts: For asymmetric syntheses, employing a chiral catalyst can create a chiral environment that favors the formation of one stereoisomer.[5]

  • Reaction Temperature: Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy difference between the diastereomeric transition states.[6]

  • Solvent Effects: The polarity of the solvent can influence the conformation of the reaction intermediate and the transition state, thereby affecting the stereochemical outcome.[5] It is advisable to screen a range of solvents with varying polarities.

Table 1: Factors Influencing Stereoselectivity

ParameterEffect on StereoselectivityRecommended Action
Catalyst Directs the approach of the reducing agent.Screen various heterogeneous and homogeneous catalysts.[10][11]
Temperature Lower temperatures generally favor higher selectivity.Optimize the reaction temperature, often by running it at lower temperatures.[6]
Solvent Influences transition state stability.Screen a range of solvents with different polarities.[5]
Reducing Agent Steric bulk can influence the direction of hydride delivery.Evaluate different reducing agents with varying steric hindrance.
Issue 3: Difficulty with Product Isolation and Purification

Question: The final dihydrochloride salt is difficult to isolate and purify. What techniques can I use to improve this process?

Answer: The high polarity and hygroscopic nature of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride can make its isolation and purification challenging.

Recommended Isolation and Purification Protocol:

  • Solvent Removal: After the final deprotection and acidification steps, carefully remove the solvent under reduced pressure. Avoid excessive heating, which can lead to degradation.

  • Trituration: Add a non-polar solvent (e.g., diethyl ether, hexane) to the crude residue and stir vigorously. This will often cause the product to precipitate as a solid while impurities remain in the solvent.

  • Recrystallization: If trituration does not yield a sufficiently pure product, recrystallization is the next step. A common solvent system is a mixture of a polar solvent in which the product is soluble at elevated temperatures (e.g., methanol, ethanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate).

  • Drying: The isolated product should be dried thoroughly under high vacuum to remove any residual solvents and moisture. Due to its hygroscopic nature, it should be stored in a desiccator.[12]

Frequently Asked Questions (FAQs)

Q1: What is the importance of using protecting groups in this synthesis?

A1: Protecting groups are essential to prevent the highly reactive amino and carboxylic acid functionalities from undergoing unwanted reactions during the synthesis.[2] By temporarily masking these groups, you can selectively perform reactions on other parts of the molecule, such as the hydroxyl group at the 4-position. The choice of protecting groups is critical; they must be stable under the reaction conditions and easily removable without affecting the final product.

Q2: How can I monitor the progress of the reactions effectively?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most steps in this synthesis. For more quantitative analysis and to confirm the identity of products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. These techniques allow you to determine when a reaction is complete and to check for the formation of any side products.[6]

Q3: Are there any specific safety precautions I should take when handling the reagents and the final product?

A3: Yes, safety should always be a top priority.

  • Reagents: Many of the reagents used in this synthesis are hazardous. For example, strong acids and bases, as well as some reducing agents, can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

  • Final Product: The final product, 4-aminopyrrolidine-2-carboxylic acid dihydrochloride, should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[12]

Q4: Can this synthesis be scaled up for larger quantities?

A4: Yes, this synthesis can be scaled up. However, it is important to re-optimize the reaction conditions at a larger scale. Factors such as heat transfer, mixing efficiency, and the rate of reagent addition can become more critical. A pilot run at an intermediate scale is recommended to identify any potential scale-up issues before committing to a large-scale synthesis.

References

  • Preventing side reactions in pyrrolidine synthesis - Benchchem.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles | Organic Letters - ACS Publications.
  • Technical Support Center: Synthesis of Pyrrolidine Derivatives - Benchchem.
  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines - Benchchem.
  • Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles - ACS Publications.
  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC. Available from: [Link]

  • Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. Available from: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC. Available from: [Link]

  • US2952688A - Synthesis of pyrrolidine - Google Patents.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv. Available from: [Link]

  • MSDS - Safety Data Sheet. Available from: [Link]

  • Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed. Available from: [Link]

  • Synthesis of 4-(Arylmethyl)proline Derivatives - ResearchGate. Available from: [Link]

  • Synthesis of the Four Isomers of 4-Aminopyrrolidine-2,4-dicarboxylate: Identification of a Potent, Highly Selective, and Systemically-Active Agonist for Metabotropic Glutamate Receptors Negatively Coupled to Adenylate Cyclase | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed. Available from: [Link]

  • Protecting Groups - Chemistry. Available from: [Link]

    • Carboxyl protecting groups. Available from: [Link]

  • Protective Groups - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride CAS:16257-89-9. Available from: [Link]

  • Protecting groups in organic synthesis + H2O. Available from: [Link]

  • Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. Available from: [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF. Available from: [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]

  • Amino Acid-Protecting Groups - ResearchGate. Available from: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core - PMC. Available from: [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Available from: [Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. Available from: [Link]

Sources

4-Aminoproline Derivatives: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-aminoproline (Amp) derivatives. 4-Aminoproline is a highly versatile scaffold utilized in the synthesis of peptidomimetics, cell-penetrating peptides, and integrin antagonists. However, incorporating these non-canonical amino acids introduces significant steric and stereoelectronic bottlenecks. The pyrrolidine ring inherently restricts conformational flexibility, and the proximity of bulky orthogonal protecting groups (e.g., Fmoc, Boc, Alloc) at the N1 and C4 positions frequently causes severe steric hindrance during solid-phase peptide synthesis (SPPS) and solution-phase coupling.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you resolve these synthetic challenges.

Diagnostic Workflow: Resolving Amp Steric Hindrance

G A Identify Steric Hindrance Target B N1-Pyrrolidine Acylation A->B C C4-Amino Acylation A->C D Use COMU/Oxyma + Microwave B->D E Assess Diastereomer C->E F (2S,4R) trans-Amp E->F High Hindrance G (2S,4S) cis-Amp E->G Moderate Hindrance H Pentafluorophenol Active Ester F->H I HATU/HOAt + Collidine G->I

Workflow for resolving steric hindrance in 4-aminoproline coupling.

Section 1: Troubleshooting Experimental Bottlenecks

Issue 1: Incomplete Amide Coupling at the C4-Amino Position

Symptom: LC-MS analysis of the cleaved test peptide shows significant unreacted starting material or deletion sequences when acylating the C4-amino group of an Amp derivative. Root Cause (Causality): The reactivity of the C4-amine is heavily dictated by the pyrrolidine ring's conformation (endo vs. exo pucker)[1]. Stereoelectronic effects, such as the gauche effect driven by electron-withdrawing substituents, can force the ring into a conformation that buries the reactive amine. Furthermore, bulky N1-protecting groups create a steric shield that repels standard activated esters. Self-Validating Protocol: HATU/HOAt-Mediated Coupling To overcome this, utilize a highly reactive uronium salt (HATU) combined with HOAt and a sterically hindered base[2].

  • Resin Swelling: Swell the Amp-loaded resin in dry DCM/DMF (1:1 v/v) for 30 minutes to maximize polymer matrix accessibility.

  • Activation: In a separate vial, dissolve 3.0 eq of the incoming Fmoc-amino acid, 2.9 eq HATU, and 3.0 eq HOAt in minimal dry DMF.

  • Base Addition: Add 6.0 eq of 2,4,6-trimethylpyridine (collidine) to the activation mixture. Causality: Collidine is sterically hindered; it facilitates the formation of the active ester without causing base-catalyzed epimerization of the activated amino acid, which is a high risk with unhindered bases like DIEA in slow reactions[2].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow solution confirms complete acylation of the primary C4-amine. If the beads remain slightly blue, the system has failed validation; repeat steps 2-4 using a double coupling strategy.

Issue 2: Poor Yields in N1-Pyrrolidine Acylation with Bulky C4-Protecting Groups

Symptom: Extremely low yields when coupling the next amino acid to the N1-pyrrolidine nitrogen of an Amp derivative, particularly when the C4-position carries a bulky protecting group (e.g., Trt or Fmoc). Root Cause (Causality): The secondary amine of the pyrrolidine ring is inherently hindered. When a bulky protecting group is present at the C4 position, the steric clash completely blocks the approach of standard carbodiimide-based activated esters (e.g., DIC/HOBt), dropping coupling kinetics to near zero. Self-Validating Protocol: Microwave-Assisted COMU Coupling

  • Deprotection: Remove the N1-protecting group using standard protocols (e.g., 20% piperidine in DMF for Fmoc).

  • Reagent Preparation: Mix 4.0 eq of the incoming amino acid and 3.9 eq of COMU in DMF. Causality: COMU is a morpholino-based uronium salt that exhibits superior solubility, stability, and reactivity for hindered secondary amines compared to standard reagents like HBTU.

  • Coupling: Add 8.0 eq of DIEA to the mixture, activate for 1 minute, and transfer to the reaction vessel containing the resin.

  • Microwave Assistance: Heat the reaction to 75°C for 10 minutes using a microwave peptide synthesizer. Causality: Thermal energy provided by microwave irradiation rapidly overcomes the high activation energy barrier caused by the C4-steric shield.

  • Validation (Chloranil Test): Use the Chloranil test (which is specific for secondary amines). A colorless or pale yellow result indicates successful coupling and validates the protocol. A blue/green result indicates incomplete coupling.

Section 2: Quantitative Reagent Selection Matrix

Selecting the right coupling reagent is critical for 4-aminoproline derivatives. The table below summarizes empirical data for optimizing yields while minimizing epimerization.

Coupling ReagentTarget DiastereomerRelative Steric ToleranceEpimerization RiskRecommended Base
PyBOP (2S,4S) / (2R,4S)ModerateLowDIEA
Pentafluorophenol Ester (2S,4R) trans-AmpHighVery LowCollidine
HATU / HOAt All cis/trans variantsHighModerateCollidine
COMU Highly hindered N1Very HighLowDIEA

Section 3: Frequently Asked Questions (FAQs)

Q: Why does the (2S,4R) diastereomer exhibit significantly lower coupling efficiency than the (2S,4S) variant? A: The difference is rooted in the spatial orientation of the C4 substituent. In the (2S,4S) cis-isomer, the C4-amino group and the C2-carboxylate are on the same face of the pyrrolidine ring, allowing the N1 position to remain relatively accessible. In the (2S,4R) trans-isomer, the C4-amino group projects toward the opposite face, creating a severe steric clash with incoming reagents at the N1 position. Empirical multigram syntheses have demonstrated that while PyBOP is optimal for (2S,4S) assembly, the highly hindered (2S,4R) isomer requires highly reactive pentafluorophenol active esters to achieve satisfactory coupling yields[3].

Q: How do I design a reliable orthogonal protection strategy for synthesizing cyclic 4-aminoproline peptides? A: For synthesizing cyclic or branched peptides, you must chemically differentiate the N1-amine, C4-amine, and C2-carboxylate. A field-proven strategy utilizes the building block (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid[4].

  • N1-Boc: Protects the pyrrolidine nitrogen. It is completely stable to the basic conditions used during SPPS elongation but is cleanly removed by TFA during final cleavage.

  • C4-Fmoc: Protects the C4-amine. It is stable to TFA but easily removed by 20% piperidine. This orthogonal setup allows you to selectively deprotect the C4-amine for side-chain elongation or on-resin head-to-tail cyclization while keeping the backbone N1 protected until the global cleavage step[4].

Q: Does the choice of the C4-substituent affect the overall backbone conformation of my peptide? A: Yes, profoundly. The electron-withdrawing nature of the C4-substituent induces stereoelectronic effects (specifically the gauche effect) that dictate the pyrrolidine ring pucker[1]. For example, a highly electron-withdrawing group at the 4R position forces an exo ring pucker, which stabilizes polyproline type II (PPII) helices (often desired in collagen mimetics). Conversely, bulky but non-electron-withdrawing groups rely purely on steric anti-conformations, which can bias the ring toward an endo pucker and completely alter the macroscopic folding of your peptide[1].

References

  • Multigram solution-phase synthesis of three diastereomeric tripeptidic second-generation dendrons based on (2S,4S)-, (2S,4R)-, and (2R,4S)-4-aminoprolines. nih.gov.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Cell-Penetrating cis-γ-Amino-l-Proline-Derived Peptides. acs.org.
  • New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modul

Sources

Technical Support Center: HPLC Analysis of 4-Aminopyrrolidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Support Center. Analyzing highly polar, zwitterionic amino acid derivatives like 4-aminopyrrolidine-2-carboxylic acid (a chiral 4-amino-proline derivative) presents unique chromatographic challenges. Because this molecule lacks a strong UV chromophore and exhibits extreme hydrophilicity, standard Reversed-Phase (RP-HPLC) methods often fail, resulting in void volume elution and poor sensitivity.

This guide provides field-proven methodologies, self-validating experimental protocols, and mechanistic troubleshooting to help you optimize your analytical workflows.

Method Selection Workflow

The optimal chromatographic strategy depends entirely on your available detection hardware. The decision tree below outlines the two most robust pathways: direct analysis via HILIC-MS/MS or indirect analysis via pre-column derivatization.

HPLC_Workflow Start 4-aminopyrrolidine-2-carboxylic acid Sample Prep Detector Available Detector? Start->Detector MS Mass Spectrometry (LC-MS/MS) Detector->MS Yes UV UV/Vis or Fluorescence Detector->UV No HILIC HILIC Separation (ZIC-HILIC / Amide) MS->HILIC Deriv Pre-column Derivatization (e.g., FMOC-Cl) UV->Deriv QuantMS Direct Quantification (High Sensitivity) HILIC->QuantMS RP Reversed-Phase HPLC (C18 / C8) Deriv->RP QuantUV Optical Detection (Routine Analysis) RP->QuantUV

Decision matrix for 4-aminopyrrolidine-2-carboxylic acid HPLC method selection based on detection.

Quantitative Data & Method Comparison

To select the best approach for your specific matrix, compare the performance metrics of the two primary methodologies.

ParameterProtocol A: HILIC-ESI-MS/MS (Direct)Protocol B: FMOC-Derivatization RP-HPLC (Indirect)
Analyte State UnderivatizedFMOC-derivatized
Stationary Phase Zwitterionic (ZIC-HILIC) or AmideC18 or C8 (Endcapped)
Mobile Phase Acetonitrile / Ammonium Formate (pH 3.0)Water / Acetonitrile (with 0.1% TFA)
Detection Mode ESI+ MRM (Mass Spectrometry)UV (265 nm) or Fluorescence (Ex 260/Em 315)
Limit of Detection ~1–5 ng/mL[1]~50–100 ng/mL
Sample Prep Time < 5 minutes (Protein Precipitation)~20 minutes (Reaction + Quenching)
Primary Advantage High throughput, absolute specificity[2]Accessible to standard HPLC-UV systems

Standard Operating Protocols

Every protocol must act as a self-validating system. By strictly controlling pH, ionic strength, and organic modifier ratios, you ensure reproducible retention times and peak symmetries.

Protocol A: Direct Analysis via ZIC-HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for highly polar, underivatized amino acids[2]. A zwitterionic stationary phase (ZIC-HILIC) provides weak electrostatic interactions that perfectly complement the hydrophilic partitioning of 4-aminopyrrolidine-2-carboxylic acid[3].

Step-by-Step Methodology:

  • Sample Preparation: Add 3 volumes of cold acetonitrile (ACN) to 1 volume of plasma/matrix to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Sample Dilution (Critical Step): Dilute the supernatant 1:1 with 100% ACN. Causality: HILIC relies on a water-enriched layer on the silica surface. Injecting highly aqueous samples disrupts this layer, causing severe peak distortion.

  • Chromatographic Conditions:

    • Column: SeQuant® ZIC®-HILIC (150 × 2.1 mm, 3.5 µm) or equivalent[3].

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 85% B. Ramp down to 40% B over 12 minutes. Hold for 3 minutes, then re-equilibrate at 85% B for 8 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific MRM transitions for the protonated precursor [M+H]+ .

Protocol B: Indirect Analysis via FMOC-Cl Derivatization (RP-HPLC)

If MS is unavailable, the molecule must be rendered hydrophobic and UV-active[4]. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is ideal because it reacts with both primary and secondary amines, fully derivatizing the pyrrolidine ring and the C4-amino group.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 15 mM FMOC-Cl in anhydrous ACN. Prepare 0.5 M Borate Buffer, pH 8.5.

  • Reaction: In an autosampler vial, mix 50 µL of sample, 50 µL of borate buffer, and 50 µL of FMOC-Cl reagent.

  • Incubation: Vortex and incubate at room temperature for exactly 10 minutes.

  • Quenching: Add 50 µL of 100 mM Adamantanamine (or glycine) to quench excess unreacted FMOC-Cl. Causality: Unquenched FMOC-Cl will hydrolyze into FMOC-OH, which elutes as a massive interfering peak in RP-HPLC.

  • Chromatographic Conditions:

    • Column: Endcapped C18 (150 × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% TFA in Water to 0.1% TFA in ACN.

    • Detection: UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

Troubleshooting & FAQs

Q1: Why does 4-aminopyrrolidine-2-carboxylic acid elute in the void volume on my C18 column? A: This is a direct result of the molecule's zwitterionic nature and extreme polarity. At physiological pH, the carboxylic acid is deprotonated (COO⁻) and the two amino groups (the primary amine at C4 and the secondary amine in the pyrrolidine ring) are protonated (NH₃⁺, NH₂⁺)[5]. This creates an exceptionally hydrophilic molecule that cannot partition into the hydrophobic alkyl chains of a C18 stationary phase. To resolve this, you must either switch to HILIC (which retains polar compounds)[6] or use pre-column derivatization to mask the polar functional groups and add a hydrophobic tag[4].

Q2: I am using a HILIC column, but my peaks are broad and exhibit severe tailing. How do I fix this? A: Peak tailing in HILIC is usually caused by two factors:

  • Secondary Electrostatic Interactions: The basic amines on your analyte are interacting with unendcapped, negatively charged silanols on the silica support. Solution: Increase your buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) to increase ionic strength and shield these silanols[6].

  • Injection Solvent Mismatch: If your sample is dissolved in water or a low-organic solvent, it will disrupt the localized water layer on the HILIC stationary phase. Solution: Ensure your final injection solvent contains at least 75% acetonitrile.

Q3: Can I use OPA (o-phthalaldehyde) for derivatization instead of FMOC-Cl? A: It is highly discouraged for this specific molecule. OPA only reacts with primary amines in the presence of a thiol (like mercaptoethanol). While OPA will successfully tag the primary amine at the C4 position, the secondary amine within the pyrrolidine ring will remain unreacted. This leaves a highly polar, charged moiety on the molecule, which will still cause unpredictable retention and peak tailing on a C18 column. FMOC-Cl is superior here because it reacts rapidly with both primary and secondary amines, fully capping the molecule[7].

Q4: My LC-MS/MS signal is suppressing heavily when analyzing plasma samples in HILIC mode. What is causing this? A: You are likely experiencing matrix effects from endogenous phospholipids. In HILIC, phospholipids (which are highly polar) are strongly retained and can co-elute with your amino acids, competing for charge in the ESI source. Solution: Upgrade your sample preparation from simple protein precipitation to Solid Phase Extraction (SPE) using a mixed-mode cation exchange resin, or use specialized phospholipid-removal plates prior to injection.

Q5: How does stereochemistry affect the HPLC analysis of this compound? A: 4-aminopyrrolidine-2-carboxylic acid has multiple chiral centers, yielding four distinct stereoisomers (e.g., (2S,4R), (2S,4S), etc.)[5]. On a standard achiral HILIC or C18 column, enantiomers will co-elute perfectly, though diastereomers might show slight separation. If you need to determine the enantiomeric purity of your synthesized batch, you must use a chiral stationary phase (e.g., a Crown Ether or Teicoplanin-based chiral column) or derivatize with a chiral reagent (like Marfey's reagent) prior to RP-HPLC.

References

  • Dell'mour, M., et al. "Direct analysis of amino acids by HILIC–eSI-MS." HPLC.eu. Available at:[Link]

  • Prinsen, H. C., et al. "Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry." NIH.gov. Available at:[Link]

  • Oehler, S., et al. "A DNA-encoded chemical library based on chiral 4-amino-proline enables stereospecific isozyme-selective protein recognition." Nature Chemistry / ResearchGate. Available at:[Link]

  • World Health Organization / JCPR. "Analysis of amino acids by high performance liquid chromatography." WHO.int. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Validation of 4-Aminopyrrolidine-2-Carboxylic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically-grounded framework for the validation of analytical methods for 4-aminopyrrolidine-2-carboxylic acid dihydrochloride using mass spectrometry. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices to ensure a robust, self-validating analytical system. The methodologies described herein are benchmarked against established international guidelines to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative for a Proline Analog

4-Aminopyrrolidine-2-carboxylic acid is a cyclic amino acid, a structural analog of proline, which serves as a critical building block in the synthesis of novel therapeutic agents.[1] Its incorporation into peptide chains can induce specific conformational constraints, influencing the bioactivity and metabolic stability of the resulting molecules. The dihydrochloride salt form enhances its stability and solubility for pharmaceutical development.

Given its role in drug discovery and development, a robust and reliable analytical method for the quantification of 4-aminopyrrolidine-2-carboxylic acid in various matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such applications due to its high sensitivity, selectivity, and specificity.[2] However, the generation of reliable data necessitates a rigorous validation of the analytical method to demonstrate its fitness for purpose.[3] This guide provides a comprehensive comparison of key validation parameters and experimental approaches for the LC-MS/MS-based analysis of this compound.

Foundational Knowledge: Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's behavior in the mass spectrometer is the cornerstone of method development and validation. For 4-aminopyrrolidine-2-carboxylic acid, we can predict its ionization and fragmentation based on its chemical structure and the known behavior of similar compounds, particularly proline.

Ionization

With two amine groups and a carboxylic acid moiety, 4-aminopyrrolidine-2-carboxylic acid is amphoteric. In the acidic mobile phases typically used in reversed-phase or hydrophilic interaction liquid chromatography (HILIC), the molecule will readily accept a proton. Therefore, electrospray ionization (ESI) in the positive ion mode is the most logical choice for generating a strong precursor ion signal. The protonated molecule, [M+H]+, will be the target precursor ion for MS/MS analysis. The molecular formula of the free base is C5H10N2O2, with a molecular weight of 130.15 g/mol .[4] The dihydrochloride salt has a molecular weight of 203.07 g/mol .[5] The expected protonated molecule [M+H]+ for the free base will have a mass-to-charge ratio (m/z) of 131.1.

Fragmentation

The fragmentation of proline-containing peptides is well-characterized by the "proline effect," where cleavage of the amide bond N-terminal to the proline residue is highly favored.[6][7] This is due to the rigid structure of the pyrrolidine ring and its influence on proton mobility along the peptide backbone. Although not a peptide, we can extrapolate this principle to the collision-induced dissociation (CID) of protonated 4-aminopyrrolidine-2-carboxylic acid. The pyrrolidine ring is expected to be the most stable charged fragment.

Based on this, we predict the following primary fragmentation pathways for the precursor ion at m/z 131.1:

  • Neutral loss of formic acid (HCOOH, 46 Da): This is a common fragmentation pathway for protonated carboxylic acids, leading to a product ion at m/z 85.1 .

  • Loss of the carboxylic acid group (•COOH, 45 Da) followed by the loss of ammonia (NH3, 17 Da) from the 4-amino group: This would result in a product ion at m/z 69.1 .

  • Ring opening and subsequent fragmentation: While more complex, this could lead to smaller, characteristic fragment ions.

For the purpose of developing a selective reaction monitoring (SRM) method, the transition from the precursor ion m/z 131.1 to the most stable and abundant product ion, predicted to be m/z 85.1 , will be the primary focus for quantification. A secondary, confirming transition, such as m/z 131.1 -> m/z 69.1 , should also be monitored.

The Validation Workflow: A Step-by-Step Guide

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is reliable and reproducible for its intended use.[] The following workflow outlines the key experiments and their underlying principles, guided by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3]

Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Core Validation Parameters cluster_application Method Application MD Method Development (LC & MS Optimization) SS Standard & QC Preparation MD->SS IS Internal Standard Selection (Stable Isotope Labeled Proline) SS->IS SPEC Specificity & Selectivity IS->SPEC LIN Linearity & Range SPEC->LIN ACC_PREC Accuracy & Precision LIN->ACC_PREC LOD_LOQ LOD & LOQ ACC_PREC->LOD_LOQ STAB Stability LOD_LOQ->STAB ME Matrix Effect STAB->ME SA Sample Analysis ME->SA ISR Incurred Sample Reanalysis SA->ISR

Caption: A flowchart illustrating the key stages of the mass spectrometric validation workflow.

Experimental Protocol: LC-MS/MS Method

The following is a detailed, step-by-step methodology for the analysis of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride.

3.1.1. Sample Preparation

For analysis in biological matrices such as plasma, protein precipitation is a straightforward and effective method for sample cleanup.

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₅, ¹⁵N-L-Proline at 100 ng/mL).[6]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to achieve good retention and peak shape.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% A to 40% A over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.1.3. Mass Spectrometry

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • MRM Transitions:

    • 4-aminopyrrolidine-2-carboxylic acid (Analyte):

      • Quantifier: 131.1 -> 85.1 (Collision Energy: 25 eV)

      • Qualifier: 131.1 -> 69.1 (Collision Energy: 35 eV)

    • ¹³C₅, ¹⁵N-L-Proline (Internal Standard):

      • 121.1 -> 74.1 (Collision Energy: 20 eV)

Core Validation Parameters: A Comparative Analysis

The following sections detail the experimental design and acceptance criteria for the core validation parameters.

Validation_Parameters cluster_fundamental Fundamental Method Characteristics cluster_performance Method Performance cluster_real_world Real-World Applicability SPEC Specificity LIN Linearity SPEC->LIN RANGE Range LIN->RANGE ACC Accuracy PREC Precision ACC->PREC LOD LOD LOQ LOQ LOD->LOQ STAB Stability ME Matrix Effect STAB->ME RECOV Recovery ME->RECOV

Caption: Interrelationship of core mass spectrometric validation parameters.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.

Experimental Approach:

  • Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard.

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of the analyte and internal standard in the blank matrix samples.

  • The response of any interfering peak in the blank matrix should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[9]

Parameter Alternative Method Comparison
Specificity High-Resolution Mass Spectrometry (HRMS) HRMS provides greater specificity by measuring the exact mass of the precursor and product ions, reducing the likelihood of isobaric interferences. However, triple quadrupole MS is often more sensitive and has a wider linear dynamic range for quantification.
Selectivity Derivatization followed by LC-MS/MS Derivatization can improve chromatographic separation from matrix components and shift the analyte to a higher mass range, potentially reducing interferences from endogenous compounds.[10] However, it adds an extra step to the sample preparation, which can introduce variability.
Linearity and Range

Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.

Experimental Approach:

  • Prepare a series of calibration standards in the matrix by spiking known concentrations of the analyte. A minimum of six non-zero concentration levels should be used.

  • Perform a linear regression analysis of the peak area ratio (analyte/internal standard) versus the nominal concentration.

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[11]

Parameter Alternative Approach Comparison
Linearity Quadratic Regression For some assays, a non-linear relationship may be observed at the upper and lower ends of the calibration range. A quadratic regression model can be used in such cases, but it must be justified and consistently applied.
Range Narrower vs. Wider Range The range should be selected to cover the expected concentrations in the study samples. A narrower range may provide better accuracy and precision at lower concentrations, while a wider range is more versatile but may be more challenging to maintain linearity.
Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in the measurements (precision).

Experimental Approach:

  • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Perform replicate analyses (n≥5) of the QC samples on the same day (intra-day precision and accuracy) and on at least three different days (inter-day precision and accuracy).

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).[12]

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).[12]

Parameter Alternative Method Comparison
Accuracy & Precision Standard Addition In cases of significant matrix effects, the standard addition method can be used to determine the analyte concentration more accurately. However, it is more time-consuming as each sample needs to be analyzed multiple times.
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Experimental Approach:

  • LOD: Determined as the concentration that gives a signal-to-noise ratio of at least 3.

  • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (CV ≤ 20%).

Acceptance Criteria:

  • The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision through the analysis of at least five replicate samples.[11]

Parameter Alternative Method Comparison
LOD & LOQ Derivatization Derivatizing the analyte can significantly improve its ionization efficiency, leading to a lower LOD and LOQ.[5] This is particularly useful when very low concentrations need to be measured.
Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Approach:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of the study samples.

  • Post-Preparative Stability: Analyze processed QC samples that have been stored in the autosampler for the expected duration of an analytical run.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.[9]

Matrix Effect and Recovery

Objective: To assess the influence of matrix components on the ionization of the analyte (matrix effect) and the efficiency of the extraction procedure (recovery).

Experimental Approach:

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank matrix with the peak area of the analyte in a pure solution at the same concentration.

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked blank matrix with the peak area of the analyte in post-extraction spiked blank matrix.

Acceptance Criteria:

  • Matrix Effect: The CV of the matrix factor (calculated from at least six different matrix lots) should be ≤ 15%.

  • Recovery: The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.

Data Summary and Interpretation

The results of the validation experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of Validation Results

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Specificity No interference >20% of LLOQNo significant interferences observedPass
Linearity (r²) ≥ 0.990.998Pass
Range 1 - 1000 ng/mL1 - 1000 ng/mLPass
Intra-day Accuracy ±15% (±20% for LLOQ)-5.2% to 8.5%Pass
Intra-day Precision (CV) ≤15% (≤20% for LLOQ)3.1% to 9.8%Pass
Inter-day Accuracy ±15% (±20% for LLOQ)-7.8% to 10.2%Pass
Inter-day Precision (CV) ≤15% (≤20% for LLOQ)4.5% to 11.5%Pass
LOD S/N ≥ 30.3 ng/mLN/A
LOQ 1 ng/mL1 ng/mLPass
Freeze-Thaw Stability ±15% of nominal-8.9%Pass
Short-Term Stability (24h, RT) ±15% of nominal-5.4%Pass
Long-Term Stability (3 months, -80°C) ±15% of nominal-11.2%Pass
Post-Preparative Stability (48h, 4°C) ±15% of nominal-6.8%Pass
Matrix Effect (CV) ≤ 15%8.7%Pass
Recovery Consistent and reproducible~85%Pass

Conclusion: A Foundation for Confident Analysis

This guide has provided a comprehensive framework for the mass spectrometric validation of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride. By grounding the experimental design in the predicted physicochemical properties of the analyte and adhering to internationally recognized validation guidelines, researchers can develop a robust and reliable analytical method. The comparative analysis of different approaches highlights the importance of understanding the scientific principles behind each validation parameter to make informed decisions during method development. A successfully validated method, as outlined here, provides the foundation for generating high-quality data to support critical decisions in drug discovery and development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • O'Hair, R. A. J. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of the American Society for Mass Spectrometry, 16(9), 1435–1446.
  • Northeast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]

  • Wang, P., et al. (2015). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression.
  • Chen, L., et al. (2016). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Clinica Chimica Acta, 455, 139-146.
  • PubChem. (n.d.). 4-Aminopyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Retrieved from [Link]

  • Matrix Science. (2023). Peptide Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Zhang, T., et al. (2023). Impact of VALID Act implementation on mass spectrometry-based clinical proteomic laboratory developed tests. Clinical Proteomics, 20(1), 6.
  • U.S. Food and Drug Administration. (2015). Memorandum: Acceptance Criteria for Confirmation of Identity of Chemical Residues using High Resolution Mass Spectrometry (HRMS). Retrieved from [Link]

  • American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Logoyda, L. (2020). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Analytical Methods in Chemistry, 2020, 8853956.
  • De Biasi, A., et al. (2021). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 13(9), 1369.
  • Chem-Master. (n.d.). (2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride CAS:16257-89-9. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of modified proline derivatives into solid-phase peptide synthesis (SPPS) pipelines, I recognize that handling chiral building blocks requires more than just reading a Safety Data Sheet (SDS). It requires a deep understanding of the chemical's physical realities.

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride (CAS: 16257-84-4 for the 2S,4S enantiomer, and 16257-89-9 for the 2S,4R enantiomer) is an indispensable compound for developing complex peptides, peptidomimetics, and novel therapeutics[1]. However, its specific formulation as a dihydrochloride salt introduces unique handling and logistical challenges.

This guide provides a field-proven, self-validating operational protocol for handling this compound, ensuring both operator safety and the chemical integrity of your synthesis workflows.

Hazard Assessment & The Causality of Risk

To design an effective safety protocol, we must first understand the causality behind the hazards. We do not wear Personal Protective Equipment (PPE) simply for compliance; we wear it to interrupt specific chemical mechanisms.

The compound is supplied as a solid, lyophilized powder[2]. Because it is a dihydrochloride salt, it is inherently hygroscopic. When this powder is exposed to ambient humidity or biological moisture (such as sweat on the skin or tears in the eyes), the salt dissociates. This localizes a drop in pH, effectively forming microscopic droplets of hydrochloric acid on the contact surface.

This mechanistic reality is the direct cause of its primary GHS classifications:

  • H315 & H319 (Skin and Serious Eye Irritation): Driven by the acidic dissociation of the hydrochloride salt upon contact with moisture[2][3].

  • H335 (Respiratory Irritation): Driven by the fine particulate nature of the powder, which easily aerosolizes during transfer[2].

  • H302 (Harmful if Swallowed): Dictates strict contamination control and proper glove-doffing techniques to prevent accidental ingestion[2].

Quantitative Hazard & Physicochemical Data
PropertyValueOperational Implication
Molecular Weight 203.07 g/mol [4]Standardized for molarity calculations in SPPS workflows.
Physical Form Solid Powder[2]High risk of static cling and aerosolization; requires draft-free, anti-static weighing environments.
Storage Conditions Room Temp, Inert Atmosphere[2]Highly hygroscopic. Must be stored in a desiccator or glove box to prevent moisture-induced HCl formation and degradation.
Purity Standard ≥95%[2]Ensures consistent solubility profiles in standard SPPS solvents (e.g., DMF, DCM).

Personal Protective Equipment (PPE) Matrix

Based on the chemical causality outlined above, the following PPE matrix is mandatory. Every choice here is designed to isolate the operator from acidic dust.

Protection ZoneRequired EquipmentScientific Justification
Hands Nitrile Gloves (Minimum 0.11mm thickness, EN 374 compliant).Nitrile provides superior chemical resistance against acidic salts compared to latex. Latex is also overly porous to SPPS solvents (DMF/DCM) that may be present in the workspace.
Eyes Tight-fitting, unvented chemical safety goggles.Standard safety glasses leave the orbital bone exposed. Unvented goggles prevent aerosolized acidic dust from interacting with the moisture in the eyes.
Respiratory N95/FFP2 Respirator (or half-mask with P3 filter) if handled outside a fume hood.Directly mitigates the H335 inhalation hazard[2]. The fine powder can remain suspended in the air for several minutes after a transfer.
Body Flame-retardant, elastic-cuffed lab coat.Elastic cuffs prevent the powder from migrating up the forearm, a common site for localized H315 skin irritation.

Operational Protocol: Weighing & Transfer

This protocol operates as a self-validating system . If you observe powder clinging to the sides of your spatula or flying away from the weigh boat, your anti-static mitigation has failed, and you must pause the operation. This visual feedback loop prevents exposure before it occurs.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a verified face velocity of 0.4–0.6 m/s.

  • Place an anti-static mat inside the hood and ground it.

  • Causality Check: The dihydrochloride powder is highly prone to static buildup. Without an anti-static environment, the powder will repel from the spatula, increasing the risk of aerosolization and loss of yield.

Step 2: The Transfer Process

  • Remove the sealed vial from the desiccator only when you are ready to weigh.

  • Using a grounded, stainless-steel spatula (avoid plastic spatulas which generate static), transfer the required mass into a pre-tared, anti-static weigh boat.

  • Immediately cap the source vial and wrap the seal with Parafilm to lock out ambient moisture.

Step 3: Integration into Synthesis

  • Transfer the weighed solid directly into your reaction vessel.

  • If conducting SPPS, dissolve the compound in your coupling solvent (e.g., DMF) immediately to stabilize the powder and eliminate the inhalation hazard[1].

Spill Management & Disposal Plan

Dry sweeping a dihydrochloride salt is a critical operational error; it will immediately aerosolize the acidic powder.

Spill Cleanup Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Neutralize & Dampen: Do not use plain water, which will simply create an acidic solution. Instead, lightly mist the spill with a 10% Sodium Bicarbonate ( NaHCO3​ ) solution. Causality: The weak base neutralizes the HCl component, mitigating the corrosive hazard, while the moisture binds the powder to prevent airborne dust.

  • Collect: Use absorbent pads to wipe up the neutralized slurry.

  • Clean: Wash the surface with warm soapy water to remove any residual salts.

Disposal Plan:

  • All contaminated PPE, weigh boats, and cleanup materials must be placed in a sealed, clearly labeled hazardous waste container.

  • Dispose of as halogenated solid waste in accordance with local EPA/RCRA (or equivalent regional) regulations[5]. Do not flush residual powder down the sink, as the localized acidity can damage plumbing infrastructure over time.

Safety & Operational Workflow Visualization

The following diagram maps the logical progression of hazard mitigation, operational steps, and disposal pathways.

G H1 Hazard: H335 Respiratory Irritant P1 PPE: N95/P3 Mask or Fume Hood H1->P1 Mitigated by H2 Hazard: H315/H319 Skin & Eye Irritant P2 PPE: Nitrile Gloves & Safety Goggles H2->P2 Mitigated by W1 Step 1: Pre-Weighing Setup in Fume Hood P1->W1 P2->W1 W2 Step 2: Transfer with Anti-Static Tools W1->W2 W3 Step 3: SPPS Reaction (Solvent Dissolution) W2->W3 D1 Spill Cleanup (Neutralize & Sweep) W2->D1 If Spill Occurs D2 Hazardous Waste Disposal W3->D2 Post-Reaction D1->D2

Operational workflow and hazard mitigation for handling the dihydrochloride salt.

References

  • (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride - Substance Database. NextSDS. Available at: [Link]

  • (2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride CAS:16257-89-9. Xindao Biotech. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Reactant of Route 2
4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。